E3 Ligase Ligand-linker Conjugate 108
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H26ClN3O4 |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde |
InChI |
InChI=1S/C22H26ClN3O4/c23-17-2-1-16(13-18(17)26-10-5-19(28)24-21(26)30)20(29)25-11-8-22(9-12-25)6-3-15(14-27)4-7-22/h1-2,13-15H,3-12H2,(H,24,28,30) |
InChI-Schlüssel |
YUSCBHRAFJIRMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C=O)CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)N4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of E3 Ligase Ligand-linker Conjugate 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 108 is a key chemical entity utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the development of the SOS1 protein degrader, HY-161634.[1] This guide provides a detailed overview of the mechanism of action, supported by available data and experimental protocols relevant to the application of this conjugate in targeted protein degradation. While specific data for HY-161634 is limited, this document leverages information from closely related SOS1 PROTACs to provide a comprehensive understanding of its function.
The core principle behind the utility of this compound lies in the broader mechanism of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Core Mechanism of Action: SOS1 Degradation
This compound serves as a foundational component for a PROTAC designed to degrade Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many cancers. By targeting SOS1 for degradation, the resulting PROTAC can effectively block this signaling cascade at a critical upstream node.
The mechanism of action for a PROTAC synthesized using Conjugate 108 can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, containing the E3 ligase ligand from Conjugate 108 and a separate SOS1-binding ligand, enters the cell. It then simultaneously binds to both the SOS1 protein and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to SOS1. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SOS1.
-
Proteasomal Degradation: The polyubiquitinated SOS1 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The proteasome unfolds and degrades SOS1 into small peptides, effectively removing it from the cell.
-
Catalytic Cycle: After the degradation of SOS1, the PROTAC is released and can bind to another SOS1 protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
Signaling Pathway
The degradation of SOS1 by a PROTAC synthesized from Conjugate 108 directly impacts the RAS/MAPK signaling pathway. SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS then triggers a downstream signaling cascade, including the RAF-MEK-ERK pathway, which promotes cell proliferation and survival. By degrading SOS1, the PROTAC effectively shuts down this activation step, leading to reduced levels of GTP-bound (active) RAS and subsequent inhibition of downstream signaling.
Caption: Mechanism of SOS1 degradation by a PROTAC and its effect on the RAS/MAPK signaling pathway.
Quantitative Data
While specific quantitative data for the PROTAC HY-161634 derived from Conjugate 108 is not publicly available, the following table summarizes representative data from published studies on other SOS1 PROTAC degraders. This data provides an indication of the expected potency and efficacy.
| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| Degrader A | NCI-H358 | 98.4 | >90 | VHL | [2] |
| Degrader B | SW620 | 590 | ~87 | Cereblon | [3] |
| Degrader C | HCT116 | 750 | ~76 | Cereblon | [3] |
| Degrader D | SW1417 | 190 | ~83 | Cereblon | [3] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PROTACs. Below are representative protocols for key assays used to characterize SOS1 degraders.
Synthesis of a PROTAC using an E3 Ligase Ligand-linker Conjugate
This is a generalized protocol for the final coupling step in PROTAC synthesis.
Caption: Generalized workflow for the synthesis of a PROTAC.
Materials:
-
E3 Ligase Ligand-linker Conjugate (e.g., Conjugate 108 with a terminal amine)
-
SOS1-targeting ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization
Procedure:
-
Dissolve the SOS1-targeting ligand (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes.
-
Add the E3 Ligase Ligand-linker Conjugate (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and HRMS to confirm its identity and purity.
Western Blot for SOS1 Degradation
This protocol is used to quantify the reduction in SOS1 protein levels following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, SW620)
-
SOS1 PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SOS1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 PROTAC or DMSO for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on ATP levels, providing an indication of the PROTAC's anti-proliferative effects.
Materials:
-
Cancer cell line of interest
-
SOS1 PROTAC
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SOS1 PROTAC or DMSO.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SOS1 PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel
-
SOS1 PROTAC formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the SOS1 PROTAC or vehicle to the mice at the desired dose and schedule (e.g., daily intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for SOS1 levels).
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting the SOS1 protein for degradation. The resulting PROTACs offer a promising therapeutic strategy for cancers driven by aberrant RAS signaling by effectively removing the SOS1 protein from the cellular environment. The provided information on the mechanism of action, representative quantitative data, and detailed experimental protocols serves as a comprehensive guide for researchers and drug development professionals working in the field of targeted protein degradation. Further investigation, particularly the detailed analysis of the patent WO2024083257A1, will provide more specific insights into the properties of the PROTAC HY-161634 derived from Conjugate 108.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 108 and PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] This technology offers a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism, enabling the targeting of proteins previously considered "undruggable."[3][4] This guide provides a comprehensive technical overview of PROTAC technology, with a specific focus on the role and application of E3 Ligase Ligand-linker Conjugate 108 in the development of PROTACs targeting Son of sevenless homolog 1 (SOS1), a key regulator of the RAS signaling pathway implicated in various cancers.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][5] By simultaneously engaging both the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[2][6] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.[4]
Core Components of a PROTAC
-
Protein of Interest (POI) Ligand: This moiety provides specificity by binding to the target protein intended for degradation.
-
E3 Ubiquitin Ligase Ligand: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2]
-
Linker: The linker connects the POI and E3 ligase ligands. Its length, composition, and attachment points are critical for optimal ternary complex formation and subsequent degradation efficiency.[7]
This compound: A Building Block for SOS1 Degraders
This compound is a pre-synthesized chemical entity that incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive functional group.[8] It is specifically designed for the efficient synthesis of PROTACs. In this context, it has been utilized for the creation of a PROTAC targeting SOS1, identified as HY-161634.[8]
The Target: SOS1
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[9] By catalyzing the exchange of GDP for GTP on RAS, SOS1 activates the RAS/MAPK signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[9][10] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many cancers.[9][10] Therefore, targeting SOS1 presents a promising therapeutic strategy for cancers dependent on this pathway.[9][11]
Quantitative Data for SOS1-Targeting PROTACs
While specific quantitative data for the PROTAC derived from this compound (HY-161634) is not publicly available, this section presents representative data from other published SOS1-targeting PROTACs to illustrate typical efficacy parameters.
| PROTAC Identifier | Target | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC SOS1 degrader-1 | SOS1 | VHL | 98.4 | ~92.5 | NCI-H358 | [12] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon | 590 | >90 | SW620 | [13] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon | 750 | >90 | HCT116 | [13] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon | 190 | >90 | SW1417 | [13] |
| SIAIS562055 | SOS1 | Cereblon | 95.9 (K D) | Not Reported | In vitro | [14] |
Table 1: Degradation Potency of Representative SOS1-Targeting PROTACs. DC₅₀ represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. K D represents the binding affinity.
Signaling Pathways and Experimental Workflows
SOS1-RAS/MAPK Signaling Pathway
The diagram below illustrates the central role of SOS1 in activating the RAS/MAPK signaling cascade, a key pathway in cancer cell proliferation.
Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC in inducing the ubiquitination and degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Drug Development Workflow
This diagram outlines the typical workflow for the discovery and development of a novel PROTAC therapeutic.
Caption: A typical workflow for PROTAC drug discovery and development.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[15]
Materials:
-
Cell line expressing the target protein (e.g., a KRAS-mutant cancer cell line for a SOS1 PROTAC).
-
PROTAC of interest (e.g., HY-161634).
-
Vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-SOS1).
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and controls (vehicle, MG132) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[15]
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[1][16][17]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-fused target protein (e.g., NanoLuc®-SOS1) and HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL or HaloTag®-CRBN).[18]
-
Transfection reagent.
-
PROTAC of interest.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Luminometer with 460 nm and >610 nm filters.
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids and seed into 96-well plates.
-
Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and incubate. Then, add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Immediately measure the donor emission at 460 nm and the acceptor emission at >610 nm.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.[1]
Mass Spectrometry for Ubiquitination Analysis
This method identifies and quantifies the ubiquitination of the target protein induced by the PROTAC.[19][20]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Lysis buffer with protease, phosphatase, and deubiquitinase inhibitors (e.g., PR-619).
-
Trypsin.
-
Antibody for ubiquitin remnant (K-ε-GG) peptide enrichment.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and lyse the cells.
-
Protein Digestion: Digest the protein lysates with trypsin. This leaves a di-glycine (GG) remnant on ubiquitinated lysine residues.[20]
-
Peptide Enrichment: Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.[19]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the ubiquitinated proteins and the specific sites of ubiquitination.
-
Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the ubiquitinated peptides. Quantify the changes in the abundance of these peptides between PROTAC-treated and control samples to confirm target ubiquitination.[21]
Conclusion and Future Directions
PROTAC technology is rapidly advancing the field of drug discovery by providing a powerful tool to target and eliminate disease-causing proteins.[5][22] this compound serves as a valuable building block for the synthesis of PROTACs aimed at challenging targets like SOS1. The continued development of novel E3 ligase ligands, innovative linker designs, and robust analytical methods will further expand the applicability and success of this transformative therapeutic modality. Future research will likely focus on improving the oral bioavailability of PROTACs, understanding and mitigating off-target effects, and exploring their application in a wider range of diseases beyond oncology.[23][24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 19. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. youtube.com [youtube.com]
- 23. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 25. researchgate.net [researchgate.net]
The Role of E3 Ligase Ligand-linker Conjugate 108 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation has opened new avenues for therapeutic intervention in oncology. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins by hijacking the ubiquitin-proteasome system. This technical guide focuses on E3 Ligase Ligand-linker Conjugate 108, a key building block in the synthesis of PROTACs aimed at degrading Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a frequently mutated oncogene implicated in a wide range of cancers. By promoting the degradation of SOS1, PROTACs synthesized from Conjugate 108 offer a promising strategy to inhibit KRAS signaling and impede tumor growth. This document provides an in-depth overview of the mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols for researchers working with this and similar PROTACs in cancer research.
Introduction to this compound and SOS1 Degradation
This compound is a chemical moiety that incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive functional group. Specifically, it is utilized in the synthesis of the PROTAC SOS1 degrader, also known as HY-161634 or PROTAC SOS1 degrader-8.[1][2] The fundamental principle of a PROTAC is its bifunctional nature: one end binds to the target protein (in this case, SOS1), and the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3][4]
The degradation of SOS1 is a compelling therapeutic strategy, particularly in cancers driven by KRAS mutations.[5][6] SOS1 activates KRAS by promoting the exchange of GDP for GTP. In KRAS-mutant cancers, the sustained activity of the KRAS signaling pathway, often involving the RAF-MEK-ERK cascade, is critical for tumor cell proliferation and survival.[7] By eliminating the SOS1 protein, these PROTACs aim to disrupt this oncogenic signaling.[8]
Mechanism of Action
The PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between SOS1 and an E3 ubiquitin ligase. This process can be visualized as follows:
Quantitative Data
The efficacy of SOS1 PROTACs is evaluated based on several key parameters, including their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and their anti-proliferative effects (IC50) in cancer cell lines. The following tables summarize the available quantitative data for representative SOS1 degraders.
Table 1: Degradation Efficiency of SOS1 PROTACs
| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 98.4 | >90% at 1 µM | [9] |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | Pancreatic Cancer | 255 | Not Reported | [9] |
| PROTAC SOS1 degrader-1 | AsPC-1 | Pancreatic Cancer | 119 | Not Reported | [9] |
| PROTAC SOS1 degrader-1 | SK-LU-1 | Lung Cancer | 104 | Not Reported | [9] |
| PROTAC SOS1 degrader-1 | SW620 | Colorectal Cancer | 125 | Not Reported | [9] |
| PROTAC SOS1 degrader-1 | A549 | Lung Cancer | 22 | Not Reported | [9] |
| P7 | SW620 | Colorectal Cancer | 590 | 87% at 10 µM | [10] |
| P7 | HCT116 | Colorectal Cancer | 750 | 76% at 10 µM | [10] |
| P7 | SW1417 | Colorectal Cancer | 190 | 83% at 10 µM | [10] |
Table 2: Anti-proliferative Activity of SOS1 PROTACs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 0.525 | [9] |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | Pancreatic Cancer | 0.218 | [9] |
| PROTAC SOS1 degrader-1 | AsPC-1 | Pancreatic Cancer | 0.307 | [9] |
| PROTAC SOS1 degrader-1 | SK-LU-1 | Lung Cancer | 0.115 | [9] |
| PROTAC SOS1 degrader-1 | SW620 | Colorectal Cancer | 0.199 | [9] |
| PROTAC SOS1 degrader-1 | A549 | Lung Cancer | 0.232 | [9] |
| P7 | CRC PDOs | Colorectal Cancer | ~5 times lower than SOS1 inhibitor BI3406 | [10] |
Signaling Pathways
The primary signaling pathway affected by the degradation of SOS1 is the KRAS-MAPK pathway. SOS1 is a critical upstream activator of KRAS. The degradation of SOS1 leads to a reduction in the levels of active, GTP-bound KRAS, which in turn attenuates the downstream signaling cascade, including the phosphorylation of MEK and ERK. The inhibition of this pathway ultimately leads to decreased cell proliferation and can induce apoptosis in cancer cells.[7][11]
Experimental Protocols
Western Blotting for SOS1 Degradation
This protocol is designed to quantify the extent of SOS1 degradation in cancer cells following treatment with a PROTAC.
Detailed Methodology:
-
Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., SW620, NCI-H358) in 6-well plates and culture to 70-80% confluency. Treat cells with the SOS1 PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the SOS1 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10][12]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-induced interaction between SOS1 and the recruited E3 ligase.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex. Treat the cells with the SOS1 PROTAC or a vehicle control for 4-6 hours.[13]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for SOS1 and the E3 ligase. The presence of SOS1 in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.[13][14][15]
Cell Viability Assay
This protocol measures the effect of the SOS1 PROTAC on cancer cell proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as resazurin or CellTiter-Glo® to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.[16][17]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting SOS1. The resulting degraders have shown significant promise in preclinical cancer models, particularly those with KRAS mutations, by effectively reducing SOS1 protein levels and inhibiting downstream oncogenic signaling. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the efficacy and mechanism of action of these and other novel protein degraders. Further research and optimization of these molecules may lead to the development of novel therapeutics for a range of difficult-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
In-Depth Technical Guide: Discovery of E3 Ligase Ligand-linker Conjugate 108 for Targeted SOS1 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 Ligase Ligand-linker Conjugate 108, a critical building block in the development of proteolysis-targeting chimeras (PROTACs) for the degradation of the Son of sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a pivotal role in the activation of RAS proteins, making it a key target in oncology, particularly in KRAS-mutant cancers. This document details the synthesis, characterization, and application of Conjugate 108 in the creation of a potent SOS1 degrader.
Introduction to this compound
This compound is a synthetic chemical entity designed for the assembly of PROTACs. It comprises a ligand that binds to an E3 ubiquitin ligase, connected via a flexible linker to a reactive functional group. This reactive moiety allows for the covalent attachment of a ligand targeting a protein of interest, in this case, SOS1. The resulting heterobifunctional molecule, a PROTAC, can simultaneously bind to both the E3 ligase and the target protein, inducing the ubiquitination and subsequent proteasomal degradation of the target.
Compound Details:
| Parameter | Value |
| Product Name | This compound |
| Function | Precursor for PROTAC Synthesis |
| Target Pathway | Ubiquitin-Proteasome System |
| Resulting PROTAC | SOS1 Degrader (e.g., HY-161634) |
| Source | Patent WO2024083257A1 |
Signaling Pathway and Mechanism of Action
The PROTAC synthesized from Conjugate 108 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The final PROTAC brings the SOS1 protein into close proximity with the recruited E3 ubiquitin ligase, leading to the transfer of ubiquitin molecules to the SOS1 protein. This polyubiquitination marks SOS1 for degradation by the 26S proteasome.
Caption: Mechanism of SOS1 protein degradation induced by a PROTAC synthesized from Conjugate 108.
Experimental Protocols
The following protocols are based on the methodologies described in the patent literature for the synthesis and evaluation of E3 ligase ligand-linker conjugates and the resulting PROTAC degraders.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of the E3 ligase ligand, followed by the attachment of a linker with a terminal reactive group. The specific details of the synthesis are outlined in patent WO2024083257A1. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis and purification of this compound.
Detailed Protocol (Illustrative):
-
Synthesis of the E3 Ligase Ligand: The synthesis begins with commercially available starting materials and proceeds through several steps of organic reactions, such as amide bond formation, cyclization, and protection/deprotection steps, to yield the core E3 ligase binding moiety.
-
Linker Attachment: A bifunctional linker is then coupled to the E3 ligase ligand. One end of the linker is designed to react with a specific functional group on the E3 ligase ligand, while the other end contains a protected reactive group (e.g., an aldehyde or a carboxylic acid).
-
Deprotection and Final Conjugate Formation: The terminal protecting group on the linker is removed to yield the final this compound, which is then purified by methods such as high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final conjugate are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of SOS1 PROTAC Degrader (e.g., HY-161634)
The final SOS1 PROTAC is synthesized by conjugating a SOS1-targeting ligand to the this compound.
-
Coupling Reaction: The SOS1 ligand, which contains a complementary reactive functional group, is reacted with the this compound. This is typically achieved through a coupling reaction, such as reductive amination or amide bond formation.
-
Purification: The resulting crude PROTAC is purified using preparative HPLC to obtain the final compound with high purity.
-
Characterization: The identity and purity of the final SOS1 PROTAC are confirmed by NMR and MS analysis.
Biological Evaluation of SOS1 PROTAC Degrader
Cellular SOS1 Degradation Assay (Western Blot):
-
Cell Culture: Cancer cell lines with relevant KRAS mutations (e.g., pancreatic, colorectal, or lung cancer cell lines) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the SOS1 PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of SOS1 degradation.
Downstream Signaling Pathway Analysis (Western Blot):
To assess the functional consequences of SOS1 degradation, the phosphorylation status of key downstream signaling proteins in the RAS-MAPK pathway is analyzed.
-
Follow the same procedure as the cellular SOS1 degradation assay.
-
In addition to probing for SOS1, the membranes are probed with antibodies against phosphorylated and total forms of ERK (p-ERK, t-ERK) and other relevant pathway components.
-
The changes in the ratio of phosphorylated to total protein levels are analyzed to determine the effect of the SOS1 degrader on downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative SOS1 PROTAC synthesized from an E3 ligase ligand-linker conjugate. (Note: Specific data for Conjugate 108 and HY-161634 would be populated from the detailed experimental results in the source patent).
Table 1: In Vitro Degradation of SOS1
| Cell Line | PROTAC Concentration | Incubation Time (h) | % SOS1 Degradation |
| Pancreatic Cancer | 10 nM | 24 | 50% |
| (e.g., MIA PaCa-2) | 100 nM | 24 | 85% |
| 1 µM | 24 | >95% | |
| Colorectal Cancer | 10 nM | 24 | 45% |
| (e.g., SW480) | 100 nM | 24 | 80% |
| 1 µM | 24 | >90% |
Table 2: Effect on Downstream Signaling (p-ERK/t-ERK Ratio)
| Cell Line | PROTAC Concentration | Incubation Time (h) | Fold Change in p-ERK/t-ERK |
| Pancreatic Cancer | 100 nM | 24 | 0.2 |
| (e.g., MIA PaCa-2) | 1 µM | 24 | <0.1 |
| Colorectal Cancer | 100 nM | 24 | 0.3 |
| (e.g., SW480) | 1 µM | 24 | <0.15 |
Conclusion
This compound represents a valuable chemical tool for the development of potent and specific SOS1-targeting PROTACs. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of such degraders. The targeted degradation of SOS1 offers a promising therapeutic strategy for the treatment of KRAS-driven cancers, and the continued exploration of novel E3 ligase ligand-linker conjugates will be crucial for advancing this field.
Methodological & Application
Application Notes and Protocols: Conjugation of a Warhead to E3 Ligase Ligand-linker Conjugate 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This document provides detailed protocols for the final step in PROTAC synthesis: the conjugation of a warhead to a pre-synthesized E3 Ligase Ligand-linker Conjugate, designated here as E3 Ligase Ligand-linker Conjugate 108 . Two common and robust conjugation strategies are presented: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." These protocols are designed to be adaptable for a variety of warheads and can be implemented in a standard medicinal chemistry laboratory.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is harnessed by PROTAC technology.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Experimental Workflow Overview
The general workflow for the conjugation, purification, and characterization of the final PROTAC is depicted below.
Caption: General workflow for warhead conjugation.
Materials and Reagents
General Reagents
-
This compound:
-
For Amide Coupling: Possessing a terminal primary or secondary amine.
-
For Click Chemistry: Possessing a terminal azide group.
-
-
Warhead:
-
For Amide Coupling: Possessing a terminal carboxylic acid.
-
For Click Chemistry: Possessing a terminal alkyne.
-
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Water (HPLC grade).
-
Coupling Reagents (for Amide Bond Formation):
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Catalysts and Reagents (for Click Chemistry):
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) system, Nuclear Magnetic Resonance (NMR) spectrometer.
Experimental Protocols
Two distinct protocols are provided based on the reactive functionalities of the warhead and the this compound.
Protocol 1: Amide Bond Formation
This protocol is suitable for conjugating a warhead with a carboxylic acid to an this compound possessing a terminal amine.
1. Reagent Preparation:
-
Prepare a 0.1 M solution of the warhead in anhydrous DMF.
-
Prepare a 0.1 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.2 M solution of HOBt in anhydrous DMF.
-
Have neat DIPEA ready for use.
2. Conjugation Reaction:
-
To a clean, dry reaction vial, add the warhead solution (1.0 equivalent).
-
Add the HOBt solution (1.2 equivalents) and the HATU solution (1.2 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the this compound solution (1.1 equivalents) to the activated warhead mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an equal volume of water.
-
Extract the aqueous mixture with ethyl acetate or DCM (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol is designed for the conjugation of a warhead with a terminal alkyne to an this compound with a terminal azide.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
2. Conjugation Reaction:
-
In a reaction vial, combine the azide-functionalized this compound solution (1.0 equivalent) and the alkyne-functionalized warhead solution (1.2 equivalents).
-
Add a sufficient amount of a 1:1 mixture of tert-butanol and water to ensure solubility.
-
In a separate vial, premix the CuSO₄·5H₂O solution (0.1 equivalents) and the THPTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA or formic acid.
-
Lyophilize the pure fractions to yield the final PROTAC.
Data Presentation and Characterization
The successful synthesis of the final PROTAC should be confirmed by LC-MS and NMR.
Table 1: Summary of Analytical Data for Final PROTAC
| Parameter | Expected Value | Observed Value |
| Molecular Weight (ESI-MS) | Calculated MW of the final PROTAC | |
| Purity (HPLC) | >95% | |
| ¹H NMR | Chemical shifts and integration consistent with the proposed structure | |
| Retention Time (HPLC) | A single major peak corresponding to the product |
Characterization Notes:
-
LC-MS: The final product should show a major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or other adducts of the desired PROTAC. The purity can be estimated from the peak area at a suitable wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Key fragmentation patterns often involve the cleavage of the linker, yielding fragments corresponding to the warhead and the E3 ligase ligand components.[2]
-
NMR: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final PROTAC. The disappearance of signals corresponding to the reactive functional groups (e.g., the alkyne proton) and the appearance of new signals (e.g., the triazole proton in click chemistry products) are indicative of a successful reaction.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful conjugation of a warhead to the This compound . The choice between amide bond formation and click chemistry will depend on the available functional groups on the warhead and linker. Careful execution of these protocols, coupled with rigorous purification and characterization, will yield high-quality PROTAC molecules suitable for further biological evaluation.
References
Application Notes and Protocols for PROTACs Utilizing E3 Ligase Ligand-Linker Conjugate 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] E3 Ligase Ligand-linker Conjugate 108 is a key building block for the synthesis of PROTACs, such as the SOS1 degrader HY-161634.[7][8][9] These application notes provide a comprehensive experimental workflow and detailed protocols for the characterization of a PROTAC synthesized using this compound.
Mechanism of Action
The PROTAC synthesized from Conjugate 108 will facilitate the formation of a ternary complex between the target protein (e.g., SOS1) and an E3 ubiquitin ligase.[10][11][12] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4][5][13] The PROTAC is then released to engage in further catalytic cycles of degradation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein Degradation and PROTACs [promega.sg]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Ternary Complex Formation [promega.sg]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays of PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
E3 Ligase Ligand-linker Conjugate 108 is a key building block for the synthesis of potent PROTACs, such as the SOS1 degrader HY-161634.[1] Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS, a frequently mutated oncogene implicated in numerous cancers. By degrading SOS1, these PROTACs can effectively inhibit KRAS signaling and suppress cancer cell proliferation, offering a promising therapeutic strategy for KRAS-mutant tumors.[2][3][4]
These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the efficacy and mechanism of action of PROTACs synthesized using this compound.
Mechanism of Action
The PROTAC synthesized from this compound functions by inducing the selective degradation of the SOS1 protein. This process prevents the activation of KRAS, thereby inhibiting downstream pro-survival signaling cascades like the MAPK/ERK pathway.
Caption: PROTAC-mediated degradation of SOS1 and its downstream effects.
Data Presentation: Quantitative Summary of SOS1 PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The table below summarizes data for representative SOS1-targeting PROTACs.
| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| PROTAC SOS1 degrader-1 | Not Specified | NCI-H358 | Western Blot | 98.4 | >90% | 72.3 (pERK) | [5] |
| P7 (PROTAC SOS1 degrader-3) | Cereblon | SW620 | Western Blot | 590 | >90% | - | [2][6] |
| P7 (PROTAC SOS1 degrader-3) | Cereblon | HCT116 | Western Blot | 750 | >90% | - | [6] |
| P7 (PROTAC SOS1 degrader-3) | Cereblon | SW1417 | Western Blot | 190 | >90% | - | [6] |
| SIAIS562055 | Cereblon | NCI-H358 | Western Blot | <15 | >90% | 0.5 - 70 | [7][8] |
| Compound 23 | VHL | NCI-H358 | Western Blot | - | >90% | Potent | [9] |
| PROTAC SOS1 degrader-10 | Cereblon | SW620 | Western Blot | 2.23 | - | 36.7 | [10] |
| PROTAC SOS1 degrader-10 | Cereblon | A549 | Western Blot | 1.85 | - | 52.2 | [10] |
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of SOS1 protein in cells treated with the PROTAC.
Caption: Workflow for Western Blot analysis of protein degradation.
Materials:
-
Cell Lines: KRAS-mutant cancer cell lines (e.g., NCI-H358, SW620, MIA PaCa-2).[8]
-
Reagents: SOS1 PROTAC, DMSO (vehicle control), proteasome inhibitor (e.g., MG132), E3 ligase ligand (e.g., lenalidomide for CRBN).[7]
-
Antibodies: Primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin); HRP-conjugated secondary antibodies.
-
Buffers and Solutions: PBS, RIPA lysis buffer, protease and phosphatase inhibitor cocktail, BCA protein assay kit, Laemmli sample buffer, TBST.
-
Equipment: Cell culture supplies, SDS-PAGE and Western blot apparatus, chemiluminescence imaging system.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the SOS1 PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 6, 12, 24, 48 hours).[2] Include a DMSO vehicle control.
-
Controls: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.[7] To confirm E3 ligase-dependent degradation, co-treat with an excess of the free E3 ligase ligand.[7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[2]
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-SOS1 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of SOS1 degradation on cancer cells.
Materials:
-
Cell Lines: KRAS-mutant cancer cell lines.
-
Reagents: SOS1 PROTAC, DMSO.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: White, opaque 96-well plates, luminometer.
Protocol:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Incubate overnight.
-
PROTAC Treatment: Add the SOS1 PROTAC at various concentrations in a dose-response manner (e.g., 10-point, 3-fold serial dilutions).
-
Incubation: Incubate the plates for a prolonged period (e.g., 72 to 120 hours) to allow for effects on cell proliferation.[7]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (DMSO) and plot the percentage of cell viability against the log of the PROTAC concentration. Calculate the IC50 value using non-linear regression analysis.
Ubiquitination Assay (Immunoprecipitation-Western Blot)
Objective: To confirm that the PROTAC induces the ubiquitination of SOS1.
Caption: Workflow for detecting protein ubiquitination via IP-Western Blot.
Materials:
-
Cell Lines and Reagents: As per the degradation assay, with the addition of MG132 to block proteasomal degradation and allow ubiquitinated proteins to accumulate.
-
Antibodies: Antibody against SOS1 for immunoprecipitation; antibody against Ubiquitin for Western blot detection.
-
Beads: Protein A/G magnetic beads.
-
Buffers: IP Lysis Buffer, Wash Buffer, Elution Buffer.
Protocol:
-
Cell Treatment: Treat cells with the SOS1 PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 2-6 hours).
-
Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-SOS1 antibody to capture the target protein.
-
Add Protein A/G magnetic beads to bind the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Data Analysis: A high molecular weight smear or laddering pattern in the PROTAC-treated lane, compared to the control, indicates poly-ubiquitination of SOS1.
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the activity of PROTACs developed from this compound. By systematically evaluating target degradation, mechanism of action, and functional outcomes, researchers can effectively advance the development of novel protein degraders for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
Analytical methods for characterizing PROTACs with E3 Ligase Ligand-linker Conjugate 108
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Importance of Analytical Characterization
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands but is also critically influenced by the stability and cooperativity of the ternary complex.[1] Therefore, a thorough analytical characterization is paramount in the development of effective and specific PROTACs. This document provides a detailed overview of the key analytical methods and protocols for characterizing PROTACs, with a focus on those synthesized using E3 Ligase Ligand-linker Conjugates, such as the illustrative E3 Ligase Ligand-linker Conjugate 108 , which is utilized in the synthesis of PROTAC SOS1 degraders.[5] The principles and methods described herein are broadly applicable to the characterization of a wide range of PROTAC molecules.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC.
Biophysical Characterization of PROTACs
Biophysical assays are essential for understanding the molecular interactions that govern PROTAC efficacy. These techniques provide quantitative data on binding affinities, kinetics, and thermodynamics of binary and ternary complexes.[6][7]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the binding affinity and kinetics of interactions between PROTACs, target proteins, and E3 ligases.[6][8]
Experimental Protocol: SPR Analysis of Binary and Ternary Complex Formation
-
Immobilization: Covalently immobilize the target protein (e.g., POI or E3 ligase) onto a sensor chip surface. A common method is amine coupling to a CM5 sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding to form the binary complex.
-
Regenerate the sensor surface between each concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, inject a constant concentration of the PROTAC mixed with varying concentrations of the third component (e.g., E3 ligase if the POI is immobilized) over the sensor surface.
-
Alternatively, pre-saturate the immobilized protein with the PROTAC and then inject the third component.
-
Analyze the data to determine the affinity and stability of the ternary complex.
-
Data Presentation: Representative SPR Data
| Interaction | Analyte | KD (nM) | ka (1/Ms) | kd (1/s) |
| PROTAC <-> POI | PROTAC | 50 | 1.5 x 105 | 7.5 x 10-3 |
| PROTAC <-> E3 Ligase | PROTAC | 100 | 2.0 x 105 | 2.0 x 10-2 |
| (POI-PROTAC) <-> E3 Ligase | E3 Ligase | 25 | 3.0 x 105 | 7.5 x 10-3 |
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, providing information on binding constants, stoichiometry, and the thermodynamics of the interaction.[7][8]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare solutions of the protein (in the cell) and the ligand (PROTAC or other binding partner, in the syringe) in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).
Data Presentation: Representative ITC Data
| Interaction | KD (µM) | ΔH (kcal/mol) | n (stoichiometry) |
| PROTAC to POI | 0.2 | -10.5 | 1.1 |
| PROTAC to E3 Ligase | 0.5 | -8.2 | 0.9 |
Mass Spectrometry (MS)
Mass spectrometry, particularly native MS, is a valuable tool for characterizing PROTACs and their complexes.[4][9][10] It allows for the direct observation of the ternary complex and can provide insights into stoichiometry and binding specificity.[9] Tandem MS techniques can be used for structural elucidation of the PROTAC itself.[4]
Experimental Protocol: Native MS Analysis of Ternary Complex
-
Sample Preparation: Prepare a solution containing the POI, the E3 ligase, and the PROTAC in a volatile buffer (e.g., ammonium acetate) suitable for native MS.
-
Infusion: Introduce the sample into the mass spectrometer using a nano-electrospray ionization source.
-
Data Acquisition: Acquire mass spectra under "soft" ionization conditions to preserve non-covalent interactions.
-
Data Analysis: Identify the mass-to-charge ratios corresponding to the individual proteins, binary complexes, and the ternary complex.
Cellular Characterization of PROTACs
Cellular assays are crucial for evaluating the biological activity of PROTACs in a physiological context. These assays measure target protein degradation, ternary complex formation in cells, and downstream cellular effects.
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[1]
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat the chosen cell line with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands to determine the percentage of protein degradation relative to the vehicle control.
Data Presentation: Representative Degradation Data
| PROTAC Concentration (nM) | % POI Degradation (Dmax) | DC50 (nM) |
| 0.1 | 5 | \multirow{6}{*}{25} |
| 1 | 20 | |
| 10 | 65 | |
| 100 | 95 | |
| 1000 | 92 | |
| 10000 | 70 |
In-Cell Ternary Complex Formation Assays (e.g., NanoBRET)
Proximity-based assays like NanoBRET™ can be used to detect and quantify the formation of the ternary complex within living cells.[11][12]
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the cells and label them with the HaloTag® NanoBRET™ 618 ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Signal Detection: Measure the BRET signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the BRET ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.
Experimental Workflow for PROTAC Characterization
The following diagram outlines a typical workflow for the analytical characterization of a novel PROTAC.
Logical Relationship of Analytical Methods
The various analytical methods provide complementary information that, when integrated, gives a comprehensive understanding of a PROTAC's characteristics.
Conclusion
The successful development of PROTACs relies on a multi-faceted analytical approach that combines biophysical and cellular characterization methods. The protocols and data presentation formats outlined in this document provide a robust framework for researchers to systematically evaluate their PROTAC molecules, including those synthesized with novel E3 ligase ligand-linker conjugates. By thoroughly characterizing the binding events, ternary complex formation, and cellular degradation activity, scientists can gain critical insights to guide the optimization of PROTAC design and accelerate the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. explorationpub.com [explorationpub.com]
- 4. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Degradation and PROTACs [promega.sg]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 108 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 108 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This conjugate is specifically utilized in the synthesis of a potent and selective SOS1 protein degrader, identified as compound HY-161634. By recruiting an E3 ubiquitin ligase to the target protein SOS1, this conjugate facilitates the ubiquitination and subsequent degradation of SOS1 by the proteasome. This targeted protein degradation strategy offers a powerful approach for modulating the RAS signaling pathway, which is frequently dysregulated in various cancers.
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on the development of a SOS1 PROTAC degrader. Detailed protocols for key experiments are also provided to guide researchers in their investigations.
Applications in Drug Discovery
The primary application of this compound is in the synthesis of PROTACs designed to degrade the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, central regulators of cell growth, differentiation, and survival.[1][2] Mutations in the RAS pathway are implicated in a significant portion of human cancers, making SOS1 an attractive therapeutic target.
The resulting SOS1 PROTAC degrader, synthesized using this conjugate, has demonstrated significant potential in preclinical studies:
-
Targeted Degradation of SOS1: The PROTAC efficiently induces the degradation of the SOS1 protein in cancer cell lines.
-
Inhibition of Cancer Cell Proliferation: Degradation of SOS1 leads to the suppression of RAS-MAPK signaling, resulting in potent antiproliferative effects in KRAS-driven cancer cells.
-
Synergistic Effects with KRAS G12C Inhibitors: In combination with KRAS G12C inhibitors like AMG510, the SOS1 degrader exhibits synergistic effects, enhancing the suppression of RAS signaling and overcoming acquired resistance to the inhibitor.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the SOS1 PROTAC degrader (referred to as compound 23 in the source literature) synthesized using this compound.
Table 1: In Vitro Degradation of SOS1 Protein
| Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| MIA PaCa-2 | 5.6 | >95 |
| NCI-H358 | 8.2 | >95 |
¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Antiproliferative Activity
| Cell Line | IC₅₀ (nM)¹ |
| MIA PaCa-2 | 12.5 |
| NCI-H358 | 25.1 |
¹IC₅₀: Concentration required for 50% inhibition of cell proliferation.
Table 3: Synergistic Effects with AMG510 (KRAS G12C Inhibitor)
| Cell Line | Combination Index (CI)¹ |
| NCI-H358 | < 1 |
¹CI < 1 indicates a synergistic effect.
Signaling Pathways and Mechanisms
To visualize the underlying biological processes, the following diagrams illustrate the SOS1 signaling pathway and the mechanism of action of the PROTAC degrader.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: The mechanism of action for the SOS1 PROTAC degrader.
Experimental Protocols
Detailed methodologies for key experiments involving the SOS1 PROTAC degrader are provided below.
Protocol 1: Synthesis of SOS1 PROTAC Degrader (HY-161634)
This protocol outlines the general steps for synthesizing the final PROTAC molecule from this compound and a suitable SOS1-binding warhead. Specific reaction conditions, purification methods, and characterization would be detailed in the relevant patent (WO2024083257A1) and supporting information of the scientific publication.
Materials:
-
This compound
-
SOS1 inhibitor with a suitable reactive group (e.g., a primary amine for amide bond formation)
-
Coupling reagents (e.g., HATU, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Dissolve the SOS1 inhibitor warhead and this compound in an appropriate anhydrous solvent (e.g., DMF).
-
Add the coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the crude product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using flash column chromatography or preparative HPLC.
-
Characterize the final PROTAC molecule using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Caption: General workflow for the synthesis of the SOS1 PROTAC.
Protocol 2: Western Blotting for SOS1 Degradation
This protocol describes how to assess the degradation of SOS1 protein in cultured cells treated with the PROTAC degrader.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Cell culture medium and supplements
-
SOS1 PROTAC degrader (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOS1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 PROTAC degrader for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control.
-
Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of the SOS1 PROTAC degrader on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
SOS1 PROTAC degrader
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 PROTAC degrader. Include a DMSO-treated vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Conclusion
This compound is a valuable chemical tool for the development of potent and selective SOS1 PROTAC degraders. The resulting PROTACs have demonstrated significant therapeutic potential in preclinical models of KRAS-driven cancers, both as single agents and in combination with other targeted therapies. The protocols and data presented here provide a foundation for researchers to further explore the applications of this conjugate in the exciting and rapidly evolving field of targeted protein degradation.
References
Designing a PROTAC with E3 Ligase Ligand-linker Conjugate 108: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6] This "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors, allowing for catalytic degradation of target proteins and offering the potential to target previously "undruggable" proteins.[1]
This document provides detailed application notes and protocols for designing and evaluating a PROTAC utilizing the pre-synthesized E3 Ligase Ligand-linker Conjugate 108 . This conjugate is designed for the efficient synthesis of PROTACs, such as the SOS1 degrader HY-161634. Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor that plays a crucial role in the activation of RAS, a key signaling protein frequently mutated in various cancers.[7][8][9] By targeting SOS1 for degradation, it is possible to inhibit downstream signaling pathways, such as the RAS/MAPK pathway, which are critical for cancer cell proliferation and survival.[9]
These guidelines will cover the synthesis of a PROTAC using this compound, and the subsequent in vitro and in vivo evaluation of the resulting PROTAC's efficacy.
Signaling Pathways and Mechanism of Action
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex to induce protein degradation.
Caption: General mechanism of action for a PROTAC.
SOS1 Signaling Pathway
SOS1 is a critical upstream regulator of the RAS/MAPK signaling cascade, which is frequently hyperactivated in cancer.
Caption: Simplified SOS1-mediated RAS/MAPK signaling pathway.
Experimental Workflow
The development and evaluation of a PROTAC follows a structured workflow from synthesis to in vivo testing.
Caption: General experimental workflow for PROTAC development.
Data Presentation
The following tables present representative quantitative data for a potent SOS1 PROTAC degrader, "PROTAC SOS1 degrader-3 (P7)", which serves as an example for the expected performance of a PROTAC synthesized using a similar strategy.
Table 1: In Vitro Degradation of SOS1 by a Representative PROTAC (P7) [10]
| Cell Line | Cancer Type | DC50 (µM) at 24h |
| SW620 | Colorectal Cancer | 0.59 |
| HCT116 | Colorectal Cancer | 0.75 |
| SW1417 | Colorectal Cancer | 0.19 |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative SOS1 PROTAC
Note: Specific in vivo data for HY-161634 is not publicly available. The following is a template based on typical in vivo studies of PROTACs.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Nude Mouse Xenograft | Colorectal Cancer | 10 mg/kg, intraperitoneal, daily for 21 days | Data to be determined |
| PDX Model | Pancreatic Cancer | 20 mg/kg, oral, daily for 28 days | Data to be determined |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for coupling a "warhead" (a ligand for the protein of interest) to the pre-formed this compound. The conjugate features a terminal reactive group (e.g., a carboxylic acid or an amine) for facile conjugation.
Materials:
-
This compound
-
"Warhead" molecule with a complementary reactive group (e.g., an amine if the conjugate has a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the "warhead" molecule in the anhydrous solvent under an inert atmosphere.
-
Add the coupling reagents to the solution and stir for 10-15 minutes at room temperature to activate the reactive group on the warhead.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the solution of the activated warhead to the solution of the E3 ligase conjugate.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a suitable buffer.
-
Extract the crude product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol details the quantification of target protein degradation in cultured cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., SW620 for SOS1)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-SOS1)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[11][12][13][14]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.[15][16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
Synthesized PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia reagents
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the PROTAC or vehicle control to the respective groups according to the desired dosing regimen (e.g., daily intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze tumor tissues for target protein degradation by Western blot or immunohistochemistry.
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
-
Conclusion
The use of pre-synthesized this compound provides a streamlined approach to the development of novel PROTACs. By following the detailed protocols outlined in these application notes, researchers can efficiently synthesize and evaluate the efficacy of PROTACs targeting proteins of interest, such as SOS1. The provided data on a representative SOS1 degrader serves as a benchmark for assessing the potential of newly designed molecules. This comprehensive guide is intended to support the efforts of scientists and drug development professionals in advancing the exciting field of targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. rupress.org [rupress.org]
- 8. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 9. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake Experiments of PROTACs Featuring E3 Ligase Ligand-Linker Conjugate 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the POI.[5][6]
A critical factor in the efficacy of a PROTAC is its ability to permeate the cell membrane and reach its intracellular target.[7][8] Due to their relatively high molecular weight and complex structures, assessing the cellular uptake of PROTACs is a crucial step in their development.[1][8] This document provides detailed application notes and protocols for conducting cellular uptake experiments for PROTACs, with a focus on those synthesized using E3 Ligase Ligand-linker Conjugate 108, which is utilized in the creation of PROTAC SOS1 degraders.[9] While specific experimental data for PROTACs containing this exact conjugate is not publicly available, the methodologies described herein are standard and widely applicable for evaluating the cell permeability of this class of molecules.
Key Cellular Uptake Assays for PROTACs
Several methods are employed to evaluate the cellular permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that provide a more comprehensive assessment of cellular entry, including passive and active transport mechanisms.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][10] It is a cost-effective initial screen for a compound's ability to diffuse across a lipid membrane.[1][10]
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS) at a known concentration.
-
Prepare the acceptor well solution, which is typically a buffer with a solubilizing agent.
-
Prepare the artificial membrane by injecting a lipid solution (e.g., phosphatidylcholine in dodecane) onto a hydrophobic filter in the donor plate.
-
-
Assay Procedure:
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Data Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
-
Data Presentation:
| PROTAC Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| PROTAC-108-TargetX | 10 | 5 | 0.8 | Low |
| Control PROTAC (High Permeability) | 10 | 5 | 15.2 | High |
| Control PROTAC (Low Permeability) | 10 | 5 | 0.2 | Low |
Note: The data presented in this table is illustrative and not based on actual experimental results for a PROTAC containing this compound.
Diagram of PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of a compound's permeability by considering passive diffusion, active transport, and efflux mechanisms.[1][10] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1][10]
Principle: The rate of transport of a PROTAC across a confluent monolayer of Caco-2 cells is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The apparent permeability coefficient (Papp) and the efflux ratio are calculated to determine the extent of absorption and whether the compound is a substrate for efflux transporters.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A-to-B transport, add the PROTAC solution to the apical (donor) chamber and transport buffer to the basolateral (acceptor) chamber.
-
For B-to-A transport, add the PROTAC solution to the basolateral (donor) chamber and transport buffer to the apical (acceptor) chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and acceptor chambers.
-
-
Data Analysis:
-
Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Data Presentation:
| PROTAC Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Efflux Substrate |
| PROTAC-108-TargetX | 1.2 | 3.6 | 3.0 | Low | Yes |
| Control PROTAC (High Permeability) | 18.5 | 19.2 | 1.04 | High | No |
| Control PROTAC (Efflux Substrate) | 2.5 | 15.0 | 6.0 | Moderate | Yes |
Note: The data presented in this table is illustrative and not based on actual experimental results for a PROTAC containing this compound.
Diagram of Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 Permeability Assay.
NanoBRET™ Target Engagement Assay for Intracellular Availability
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay can be adapted to assess the intracellular availability of PROTACs.[11] By comparing the target engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their ability to reach their intracellular target.[11]
Principle: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A PROTAC that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation:
-
Use a cell line that stably expresses the target protein fused to NanoLuc® luciferase.
-
Seed the cells in a white, 96-well plate.
-
-
Assay in Intact Cells:
-
Treat the cells with a dilution series of the PROTAC.
-
Add the fluorescent tracer and the Nano-Glo® substrate.
-
Measure the BRET signal (ratio of acceptor emission to donor emission).
-
-
Assay in Permeabilized Cells:
-
Treat a parallel set of cells with a dilution series of the PROTAC.
-
Permeabilize the cells using a mild detergent (e.g., digitonin).
-
Add the fluorescent tracer and the Nano-Glo® substrate.
-
Measure the BRET signal.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for target engagement in both intact and permeabilized cells.
-
Calculate the Availability Index: Availability Index = IC₅₀ (permeabilized) / IC₅₀ (intact). A higher availability index indicates better cell penetration.
-
Data Presentation:
| PROTAC Compound | IC₅₀ (Intact Cells, nM) | IC₅₀ (Permeabilized Cells, nM) | Availability Index | Intracellular Availability |
| PROTAC-108-TargetX | 500 | 50 | 0.1 | Low |
| Control PROTAC (High Availability) | 100 | 80 | 0.8 | High |
| Control PROTAC (Low Availability) | 2000 | 40 | 0.02 | Very Low |
Note: The data presented in this table is illustrative and not based on actual experimental results for a PROTAC containing this compound.
Diagram of PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with E3 Ligase Ligand-linker Conjugate 108
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the E3 Ligase Ligand-linker Conjugate 108.
Product at a Glance: this compound
This compound is a pre-functionalized building block designed for the efficient synthesis of PROTACs.[1][2] It incorporates a ligand for an E3 ligase connected to a linker that terminates in an aldehyde functional group.[1] This aldehyde is a key reactive handle for coupling with a primary or secondary amine on a ligand for a protein of interest (POI), typically via reductive amination. It is specifically used in the synthesis of PROTAC SOS1 degraders.[1][2]
PROTAC Mechanism of Action & Synthesis Goal
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5][6] The successful synthesis of a PROTAC using Conjugate 108 involves efficiently and selectively coupling your POI ligand to the linker's aldehyde group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low yield or no product formation when coupling my amine-containing POI ligand with Conjugate 108. What are the common causes?
Low synthetic yield is a frequent challenge in PROTAC synthesis.[7] For Conjugate 108, the key reaction is reductive amination. The issue often lies in suboptimal reaction conditions for this specific step.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your amine-containing POI ligand, Conjugate 108, and solvent are pure and anhydrous. Aldehydes can be sensitive to oxidation, and the reaction is sensitive to water.
-
Optimize the Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions, which favor imine formation. See the table below for a comparison of common reducing agents.
-
Control the pH: Reductive amination is pH-sensitive. The reaction requires a slightly acidic pH (typically 4-6) to facilitate the formation of the intermediate iminium ion without degrading the reactants. You can add a small amount of acetic acid to the reaction mixture.
-
Reaction Time and Temperature: These reactions are typically run at room temperature for several hours (2-24 h). If the reaction is slow, gentle heating (e.g., 40-50 °C) might be beneficial, but monitor for byproduct formation.
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, effective at acidic pH, high functional group tolerance. | Moisture sensitive. | 1.2-2.0 eq., DCE or THF solvent, often with Acetic Acid, Room Temp. |
| Sodium Cyanoborohydride (NaCNBH₃) | Mild, effective at pH 3-6. | Highly toxic (releases HCN at low pH), less reactive than STAB. | 1.2-2.0 eq., Methanol solvent, pH control is critical. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the aldehyde directly if imine formation is slow, requires protic solvents. | Often performed in two steps: imine formation then addition of NaBH₄. |
Q2: My reaction seems incomplete. How can I effectively monitor its progress?
Proper reaction monitoring is essential to determine the optimal reaction time and to troubleshoot incomplete conversions.
Recommended Monitoring Protocol:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the consumption of starting materials. Use a solvent system that gives good separation between your POI ligand, Conjugate 108, and the expected product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.
-
Quench a small aliquot of the reaction mixture (e.g., 5 µL) in a suitable solvent like acetonitrile or methanol (e.g., 200 µL).
-
Inject the diluted sample into the LC-MS.
-
Monitor for the disappearance of the mass peaks corresponding to your starting materials and the appearance of the mass peak for your desired PROTAC product. This provides unambiguous confirmation of product formation.[8]
-
Q3: I've successfully formed my PROTAC, but purification is proving difficult. What strategies can I use?
PROTACs are often large molecules with poor solubility and can be challenging to purify.[7]
Purification Strategies:
-
Flash Column Chromatography (Silica Gel): This is the most common first-pass purification method. Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity (e.g., Hexanes/Ethyl Acetate to Dichloromethane/Methanol).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity final compounds, preparative RP-HPLC is often necessary. A water/acetonitrile or water/methanol gradient with a small amount of formic acid or TFA is typically used.
-
Solubility Issues: If your crude product has poor solubility, try dissolving it in a strong solvent like DMSO or DMF first, then adsorbing it onto silica gel for dry loading onto your column.
Q4: My characterization shows unexpected byproducts. What could they be?
With an aldehyde-containing starting material like Conjugate 108, several side reactions are possible.
-
Oxidation of Aldehyde: The aldehyde on Conjugate 108 could be oxidized to a carboxylic acid, especially if exposed to air over long periods or if oxidizing contaminants are present. This will result in a mass increase of 16 Da (+O).
-
Unreduced Imine: If the reduction step is inefficient, you may isolate the unstable imine intermediate, which can hydrolyze back to the starting materials during workup or analysis.
-
Homocoupling of POI Ligand: If your POI ligand has multiple amine groups, intermolecular reactions can occur.
Mass spectrometry and NMR are the most common and powerful methods for characterizing PROTACs and identifying byproducts.[8]
Experimental Protocols
Protocol 1: General Reductive Amination for PROTAC Synthesis
This protocol describes a general method for coupling an amine-containing POI ligand with this compound.
Materials:
-
Amine-containing POI Ligand (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, ~2-5% v/v)
-
Reaction vial with stir bar, under inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vial under an inert atmosphere, add the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous DCE (or THF) to dissolve the reactants (concentration typically 0.05-0.1 M).
-
(Optional) If neither starting material is an acid salt, add a small amount of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: Some effervescence may be observed.
-
Allow the reaction to stir at room temperature for 2-24 hours.
-
Monitor the reaction progress using LC-MS (see Protocol 2).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue using flash chromatography or preparative RP-HPLC.
Protocol 2: Reaction Monitoring by LC-MS
Purpose: To confirm product formation and determine reaction completion.
Procedure:
-
Prepare a quenching solution in a labeled autosampler vial (e.g., 500 µL of Acetonitrile).
-
Using a pipette or syringe, carefully remove a small aliquot (5-10 µL) from the actively stirring reaction mixture.
-
Immediately dispense the aliquot into the quenching solution in the autosampler vial and mix thoroughly. This stops the reaction and dilutes the sample for analysis.
-
Analyze the sample using a suitable LC-MS method.
-
Data Interpretation:
-
Look for the expected mass-to-charge ratio (m/z) of the protonated product [M+H]⁺.
-
Track the peak areas of the starting material chromatograms; the reaction is complete when these peaks are minimal or absent.
-
Repeat the analysis at set time points (e.g., 1h, 4h, 12h) to track progress.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 108
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with E3 Ligase Ligand-linker Conjugate 108.
Troubleshooting Guide
Low aqueous solubility is a common challenge with complex synthetic molecules like this compound, which is used in the synthesis of PROTAC®s.[1][2] Poor solubility can lead to inaccurate experimental results, including underestimation of potency and lack of reproducibility.[1] This guide provides a systematic approach to identifying and resolving these issues.
Problem: Precipitate observed in stock solution or assay medium.
This is a primary indicator of poor solubility. The following steps can help diagnose and solve this problem.
Step 1: Solubility Assessment
The first step is to quantitatively assess the solubility of the conjugate in your specific buffer or medium.
Experimental Protocol: Kinetic Solubility Assay
This assay determines the concentration at which the compound begins to precipitate from a solution.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, equal volume of each dilution into a 96-well plate. Then, add the aqueous buffer of interest (e.g., PBS, cell culture medium) to each well.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is the highest concentration where no significant increase in turbidity is observed compared to the buffer-only control.[1]
Step 2: Optimization of Solvent and Formulation
If the assessed solubility is too low for your experimental needs, various formulation strategies can be employed to enhance it.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | For ionizable compounds, altering the pH of the solvent can increase the proportion of the more soluble ionized form.[3][4] | Requires the compound to have acidic or basic functional groups. The final pH must be compatible with the experimental system (e.g., cell viability). |
| Co-solvents | Water-miscible organic solvents (e.g., ethanol, PEG 300, propylene glycol) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.[3][5] | The concentration of the co-solvent must be optimized to avoid toxicity in cellular assays. |
| Surfactants | Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[3][6] | The choice of surfactant (e.g., Tween-80, Cremophor EL) and its concentration are critical and need to be tested for compatibility with the assay. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, which can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3][7] | The size of the cyclodextrin cavity must be appropriate for the size of the drug molecule. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state, which can improve its dissolution rate and apparent solubility.[7][8] | This is a more advanced technique typically used in later stages of drug development. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can improve solubility and oral absorption.[3][9] | Primarily used for in vivo studies. |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound in various water-miscible organic co-solvents (e.g., DMSO, Ethanol, PEG 300).
-
Prepare Co-solvent/Buffer Mixtures: Create a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 1%, 5%, 10% v/v).
-
Test Solubility: Add the compound stock solution to each co-solvent/buffer mixture to the desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation and/or perform a kinetic solubility assay as described above for each condition.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: E3 ligase ligand-linker conjugates, like many PROTAC® building blocks, are often large, complex molecules with high lipophilicity and molecular weight, which contributes to their poor aqueous solubility.[1] Cell culture media are aqueous-based and can cause compounds with low water solubility to precipitate, especially at higher concentrations.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Based on available information for similar compounds, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of poorly soluble small molecules.[10] However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q3: How can I improve the solubility of the conjugate for my in vitro assays without using organic co-solvents?
A3: If organic co-solvents are not suitable for your assay, you can explore the use of other solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants at low, non-toxic concentrations.[3] It is recommended to perform a dose-response curve with the excipient alone to determine its effect on your experimental system.
Q4: Can the linker component of the conjugate affect its solubility?
A4: Yes, the linker plays a significant role in the physicochemical properties of a PROTAC® or its building blocks. Incorporating linkers with improved hydrophilicity, such as polyethylene glycol (PEG) chains, can increase the water-solubility of the final molecule.[11]
Q5: What are the consequences of using a supersaturated solution in my experiments?
A5: Using a supersaturated solution is risky as the compound can precipitate over time, upon temperature changes, or with the addition of other reagents. This can lead to inconsistent and unreliable results. It is always best to work with concentrations that are at or below the determined solubility limit in your specific experimental buffer.
Visual Guides
Diagram 1: Troubleshooting Workflow for Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
Optimizing linker length of E3 Ligase Ligand-linker Conjugate 108 for SOS1
Welcome to the technical support center for optimizing the linker length of your E3 Ligase Ligand-linker Conjugate for targeting the Son of Sevenless homolog 1 (SOS1) protein. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a SOS1 PROTAC, and why is its length critical?
A1: In a Proteolysis Targeting Chimera (PROTAC), the linker connects the ligand that binds to the target protein (SOS1) and the ligand that recruits an E3 ubiquitin ligase. Its primary function is to facilitate the formation of a stable ternary complex between SOS1 and the E3 ligase.[1] The length of the linker is a critical parameter because it dictates the proximity and relative orientation of SOS1 and the E3 ligase within this complex.[2]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins and inhibiting the formation of a productive ternary complex.[2]
-
Too long: A linker that is too long might not effectively bring the two proteins close enough for efficient ubiquitin transfer from the E3 ligase to SOS1, leading to an unstable ternary complex and reduced degradation.[2]
Therefore, optimizing the linker length is essential for achieving potent and efficient degradation of the SOS1 protein.
Q2: I am not observing any degradation of SOS1 with my PROTAC. What are the initial troubleshooting steps?
A2: If you are not seeing SOS1 degradation, consider the following initial checks:
-
Confirm Binary Engagement: First, verify that the individual ligands of your PROTAC are binding to their respective targets. You can assess the binding of the SOS1 ligand to SOS1 and the E3 ligase ligand to its E3 ligase (e.g., Cereblon or VHL) using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Assess Cell Permeability: Your PROTAC needs to be able to cross the cell membrane to reach its intracellular target. You can evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Check for the "Hook Effect": The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because the excess PROTAC molecules can form binary complexes (SOS1-PROTAC or E3 ligase-PROTAC) that do not lead to degradation, instead of the productive ternary complex. Try testing a broader range of PROTAC concentrations, including lower concentrations, to see if you can overcome this effect.
Q3: My SOS1 degradation efficiency (Dmax) is low, even at optimal concentrations. How can I improve it?
A3: Low Dmax (maximum degradation) suggests that even when the PROTAC is forming a ternary complex, the subsequent ubiquitination and degradation are inefficient. Here are some strategies to address this:
-
Systematically Vary Linker Length: The initial linker length may not be optimal. It is recommended to synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing polyethylene glycol (PEG) units or alkyl chains).[4]
-
Modify Linker Composition: The composition of the linker, not just its length, can influence the stability and conformation of the ternary complex. Consider exploring linkers with different degrees of rigidity or hydrophilicity. For example, incorporating rigid moieties like piperazine or piperidine rings can constrain the conformation and potentially improve ternary complex formation.
-
Change the E3 Ligase Ligand: If optimizing the linker for one E3 ligase (e.g., Cereblon) is not yielding satisfactory results, consider switching to a different E3 ligase (e.g., VHL). The geometry of the ternary complex is dependent on the specific E3 ligase used.
Q4: How do I choose the attachment point for the linker on my SOS1 ligand?
A4: The point where the linker is attached to the SOS1 ligand is crucial and should be a solvent-exposed region of the ligand when it is bound to SOS1. This minimizes disruption of the binding interaction between the ligand and SOS1. Computational modeling and analysis of the crystal structure of the SOS1-ligand complex can help identify suitable solvent-exposed vectors for linker attachment.[5]
Troubleshooting Guide: Data Interpretation
Quantitative Data Summary
The following tables provide representative data on how linker length can impact the degradation of SOS1. Note that the optimal linker length is specific to the combination of the SOS1 ligand, E3 ligase ligand, and their attachment points.
Table 1: Effect of Linker Length on SOS1 Degradation
| PROTAC Conjugate | Linker Length (Number of Atoms) | DC50 (nM) | Dmax (%) |
| SOS1-L1 | 10 | >1000 | <10 |
| SOS1-L2 | 13 | 150 | 65 |
| SOS1-L3 (Optimal) | 16 | 7.5 | 92 |
| SOS1-L4 | 19 | 85 | 78 |
| SOS1-L5 | 22 | 250 | 55 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Cellular Activity of Optimized SOS1 PROTAC
| Cell Line | SOS1-L3 DC50 (nM) |
| SW620 (KRAS G12V) | 7.5 |
| A549 (KRAS G12S) | 5.2 |
| DLD-1 (KRAS G13D) | 1.9 |
Experimental Protocols
Western Blot for SOS1 Degradation
This is the standard method for quantifying the reduction in SOS1 protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate your cancer cell line of interest (e.g., SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your SOS1 PROTACs (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[7] Normalize the SOS1 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity of SOS1 and the E3 ligase, indicating the formation of the ternary complex.
Protocol:
-
Cell Line Engineering: Co-express HaloTag®-fused E3 ligase (e.g., CRBN or VHL) and NanoLuc®-fused SOS1 in a suitable cell line (e.g., HEK293T).
-
Assay Preparation: Plate the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[3]
-
PROTAC Treatment: Add a serial dilution of your SOS1 PROTAC to the wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[3]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of SOS1 induced by the PROTAC.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, your chosen E3 ligase, recombinant SOS1 protein, and your SOS1 PROTAC at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific for SOS1. An increase in high-molecular-weight bands corresponding to poly-ubiquitinated SOS1 indicates successful PROTAC-mediated ubiquitination.
Visualizations
Signaling Pathway
Caption: The SOS1 signaling pathway and its inhibition by a PROTAC.
Experimental Workflow
Caption: A typical experimental workflow for optimizing a SOS1 PROTAC.
Logical Relationship
Caption: The logical relationship between linker length and SOS1 degradation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Cell Permeability with E3 Ligase Ligand-linker Conjugate 108
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for utilizing E3 Ligase Ligand-linker Conjugate 108 to improve the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A PROTAC, or Proteolysis-Targeting Chimera, is a bifunctional molecule designed to eliminate specific target proteins from within a cell.[1] It consists of two key components connected by a linker: a "warhead" that binds to the target protein of interest and an "anchor" that recruits an E3 ubiquitin ligase.[1] This simultaneous binding forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[1] The E3 ligase then tags the target protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.[1] A key feature of PROTACs is their catalytic nature; once the target protein is ubiquitinated, the PROTAC is released and can engage another target protein molecule.[1]
Q2: What are the main challenges affecting PROTAC cell permeability?
PROTACs often exhibit poor cellular permeability due to their high molecular weight and large polar surface area, which are properties that generally hinder passage across the cell membrane.[2][3] These characteristics deviate from traditional "rule-of-five" guidelines for orally bioavailable drugs.[2] The complex structure required to bind both a target protein and an E3 ligase contributes to these unfavorable physicochemical properties.[4]
Q3: What is this compound and what is its role?
This compound is a chemical moiety used in the synthesis of PROTACs. Specifically, it has been utilized in the creation of a PROTAC SOS1 degrader.[5] This conjugate provides the E3 ligase-binding component and the linker, which are crucial for the PROTAC's function and can significantly influence its cell permeability.[6]
Q4: How does the linker component of a PROTAC influence cell permeability?
The linker is a critical determinant of a PROTAC's physicochemical properties.[7] Its length, composition, and flexibility can affect the molecule's overall shape, polarity, and ability to form intramolecular hydrogen bonds.[8] These factors can "shield" polar surfaces, reducing the energy barrier for crossing the lipid bilayer of the cell membrane.[8] For instance, certain linkers can promote a more compact, "chameleon-like" conformation in the nonpolar environment of the cell membrane, thereby enhancing permeability.[8]
Q5: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no target protein degradation | Poor Cell Permeability: The PROTAC is not efficiently entering the cells. | 1. Modify the Linker: Synthesize PROTAC variants with different linkers (e.g., using this compound as a starting point for modifications) to improve physicochemical properties.[9] 2. Employ Permeability Assays: Use assays like PAMPA or Caco-2 to quantitatively assess permeability and guide linker design.[10] 3. Prodrug Strategy: Consider a prodrug approach to mask polar groups and enhance cell uptake.[9] |
| Inefficient Ternary Complex Formation: The PROTAC, target protein, and E3 ligase are not forming a stable and productive complex. | 1. Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to confirm and quantify the formation of the ternary complex.[9] 2. Optimize Linker Length and Composition: The linker's geometry is crucial for the correct orientation of the target protein and E3 ligase.[7] | |
| Incorrect E3 Ligase: The chosen E3 ligase is not expressed or is not functional in the target cell line. | 1. Confirm E3 Ligase Expression: Use Western blot or qPCR to verify the presence of the E3 ligase (e.g., the one targeted by the ligand in Conjugate 108) in your cell model.[7] 2. Test Alternative E3 Ligase Ligands: If possible, synthesize PROTACs that recruit different E3 ligases.[9] | |
| Compound Instability: The PROTAC is degrading in the cell culture medium. | Assess Compound Stability: Analyze the stability of your PROTAC in the experimental medium over the time course of the experiment using methods like LC-MS.[9] | |
| "Hook Effect" Observed | High PROTAC Concentration: Excess PROTAC is leading to the formation of non-productive binary complexes. | 1. Perform a Wide Dose-Response Curve: Test a broad range of concentrations to identify the optimal degradation window and observe the characteristic bell-shaped curve.[9] 2. Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the concentration for maximal degradation.[9] |
| Off-Target Effects | Non-Specific Degradation: The PROTAC is degrading proteins other than the intended target. | 1. Optimize the Target-Binding Warhead: Use a more selective ligand for your protein of interest.[9] 2. Modify the Linker: The linker can influence the conformation of the ternary complex and the presentation of other proteins for ubiquitination. Systematically vary the linker to improve selectivity.[9] |
Data Presentation
Due to the limited public availability of specific quantitative data for PROTACs synthesized with this compound, the following tables present representative data based on published findings for similar PROTAC systems. These tables are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Physicochemical Properties of Representative PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC-A | Alkyl Chain | 850 | 4.5 | 130 |
| PROTAC-B | PEG Linker | 910 | 3.8 | 155 |
| PROTAC-C (with Conjugate 108-like features) | Rigidified Linker | 880 | 4.2 | 140 |
Table 2: Comparative Permeability and Degradation Data for Representative PROTACs
| PROTAC | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Max Degradation (Dmax, %) | DC₅₀ (nM) |
| PROTAC-A | 0.5 | 0.2 | >90 | 50 |
| PROTAC-B | 1.2 | 0.8 | >95 | 25 |
| PROTAC-C (with Conjugate 108-like features) | 1.8 | 1.1 | >95 | 15 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[10]
Methodology:
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS) to the desired concentration. Add the PROTAC solution to the donor wells of a 96-well microplate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane). Place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the measured concentrations to calculate the Papp value, which reflects the rate of diffusion across the membrane.[4]
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[10]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Assay Initiation: Wash the cell monolayer with transport buffer. Add the PROTAC solution to the apical (donor) side.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral (acceptor) sides.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Determine the apparent permeability coefficient. The efflux ratio can be calculated by comparing permeability in the apical-to-basolateral direction versus the basolateral-to-apical direction.[10]
Western Blot for Target Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment: Seed target cells in a multi-well plate and allow them to attach. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for developing and optimizing PROTACs.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
E3 Ligase Ligand-linker Conjugate 108 stability in biological assays
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 108. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this conjugate and the resulting PROTACs in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical moiety that incorporates a ligand for an E3 ubiquitin ligase and a linker.[1][2][] Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Specifically, it has been used to create a PROTAC targeting SOS1 for degradation.[1][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7][8]
Q2: What are the common stability issues encountered with PROTACs derived from Conjugate 108?
While specific stability data for PROTACs derived solely from Conjugate 108 is not extensively published, PROTACs, in general, can exhibit several stability issues in biological assays:
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs can have low aqueous solubility.[9] This can lead to precipitation in assay buffers and cell culture media, resulting in inconsistent and non-reproducible data.[9][10] High concentrations can also promote aggregation, which may cause experimental artifacts.[9]
-
Metabolic Instability: PROTACs are subject to metabolism by cellular enzymes, primarily cytochrome P450s in the liver.[9] The linker region is often a primary site for metabolic modification, which can lead to rapid clearance and reduced in vivo efficacy.[9]
-
Chemical Instability: The chemical bonds within the PROTAC molecule, including the linker and the E3 ligase ligand, can be susceptible to hydrolysis or other forms of degradation under physiological conditions.[9] For instance, some immunomodulatory imide drugs (IMiDs) used as E3 ligase ligands can be prone to hydrolysis.[9]
-
Instability in Cell Culture Media: PROTACs can degrade over the time course of a cellular experiment, leading to a decrease in the effective concentration and potentially misleading results.[10]
Q3: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's stability and overall performance.[9] Its length, composition, and rigidity can significantly impact:
-
Metabolic Stability: The inclusion of more stable chemical motifs like cycloalkanes or aromatic rings can enhance metabolic stability, while long, flexible chains like polyethylene glycol (PEG) can be more susceptible to enzymatic degradation.[9]
-
Physicochemical Properties: The linker influences the PROTAC's solubility and permeability. A well-designed linker balances these properties to optimize bioavailability.[9]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[9][11]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions, aqueous buffers, or cell culture media.
-
Inconsistent or non-reproducible results in cellular and biochemical assays.
-
High background signal in biophysical assays.[9]
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Possible Solutions & Methodologies:
| Solution | Detailed Methodology |
| Solvent Optimization | Test the solubility of the PROTAC in a range of biocompatible solvents (e.g., DMSO, ethanol). Prepare high-concentration stock solutions in the optimal solvent. For aqueous buffers, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Buffer Optimization | Assess the impact of pH and the addition of detergents (e.g., Tween-20, Triton X-100 at low concentrations) or solubilizing agents like cyclodextrins on compound solubility in your assay buffer. |
| Filtration | After dissolving the compound, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates or aggregates. |
| Sonication | Briefly sonicate the stock solution to aid in the dissolution of the compound and break up small aggregates. |
Issue 2: Rapid Degradation in Cellular Assays
Symptoms:
-
Loss of PROTAC activity over the time course of the experiment.
-
Discrepancy between potency in short-term biochemical assays and long-term cellular assays.
-
Requirement for frequent media changes with fresh compound to observe an effect.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | E3连接酶配体-linker Conjugate | MCE [medchemexpress.cn]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Design and Overcoming Experimental Challenges
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of experiments involving Proteolysis-Targeting Chimeras (PROTACs), including those synthesized from E3 Ligase Ligand-linker Conjugate 108.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical tool used in the synthesis of PROTACs.[1] Specifically, it is an E3 ligase ligand conjugated to a linker, which can then be coupled to a ligand for a protein of interest (POI) to create a complete PROTAC molecule. Its documented use is in the synthesis of a PROTAC designed to degrade the SOS1 protein.[1][2][3]
Q2: What is the general mechanism of action for a PROTAC synthesized from this conjugate?
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[6][7] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[6]
Q3: How does the linker component of the conjugate influence PROTAC activity?
The linker plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points determine the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[8][9] An optimized linker is essential for achieving potent and selective protein degradation, while a suboptimal linker can lead to reduced efficacy or off-target effects.[10]
Troubleshooting Guides
Issue 1: Poor or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Composition: The linker may be too short, too long, or too rigid, leading to steric hindrance and preventing the formation of a stable and productive ternary complex. | 1. Synthesize a Library of PROTACs: Use this compound as a scaffold and synthesize a series of PROTACs with linkers of varying lengths and compositions (e.g., PEG-based, alkyl chains). 2. Assess Degradation Efficiency: Evaluate the degradation of the target protein for each PROTAC construct using Western blotting to determine the optimal linker characteristics. |
| Low Ternary Complex Stability: The PROTAC may not be effectively bringing together the target protein and the E3 ligase. | 1. Co-Immunoprecipitation (Co-IP): Perform Co-IP experiments to assess the formation of the ternary complex in the presence of your PROTAC. 2. Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to both the target protein and the E3 ligase. |
| Incorrect E3 Ligase Choice for the Target Protein: The recruited E3 ligase may not be able to ubiquitinate the target protein effectively. | 1. Explore Different E3 Ligase Systems: If optimization of the linker and confirmation of ternary complex formation do not yield results, consider designing a new PROTAC that recruits a different E3 ligase (e.g., VHL, CRBN, MDM2).[11] |
Issue 2: E3 Ligase Auto-Degradation
| Possible Cause | Troubleshooting Steps |
| Formation of an E3-PROTAC-E3 Dimer: The PROTAC may be inducing the dimerization and subsequent auto-degradation of the E3 ligase.[8] | 1. Optimize Linker Design: As with poor target degradation, modifying the linker length and composition can disfavor the formation of the E3-PROTAC-E3 complex.[8] 2. Modulate Binding Affinity: A very high affinity for the E3 ligase is not always desirable. Slightly reducing the binding affinity of the E3 ligase ligand portion of the PROTAC can sometimes mitigate auto-degradation.[8] 3. Change the E3 Ligase System: Recruiting a different E3 ligase may resolve the auto-degradation issue.[8] |
Quantitative Data Presentation
Effective PROTAC development relies on the systematic evaluation of different constructs. Below is an example of how to present quantitative data from a Western blot analysis to compare the efficacy of PROTACs with varying linker lengths.
| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG3 | 150 | 85 |
| PROTAC-2 | PEG4 | 50 | 95 |
| PROTAC-3 | PEG5 | 200 | 80 |
| PROTAC-4 | Alkyl-C6 | 75 | 90 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Using an E3 Ligase Ligand-linker Conjugate
-
Starting Materials:
-
This compound (with a reactive functional group, e.g., a carboxylic acid or an amine).
-
A ligand for your protein of interest (with a complementary reactive functional group).
-
Appropriate coupling reagents (e.g., HATU, EDC/NHS).
-
Anhydrous solvent (e.g., DMF, DMSO).
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-linker Conjugate and the POI ligand in the anhydrous solvent.
-
Add the coupling reagents to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by HRMS and NMR.
-
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action of a PROTAC.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of bromodomain ligand-linker conjugation sites for efficient CBP/p300 heterobifunctional degrader activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Addressing the hook effect in PROTACs with E3 Ligase Ligand-linker Conjugate 108
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a specific focus on the "hook effect" in PROTACs and the use of E3 Ligase Ligand-linker Conjugate 108.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where, at high concentrations, the efficacy of the PROTAC decreases, leading to a bell-shaped dose-response curve.[1][2] Instead of observing increased degradation with higher PROTAC concentrations, researchers see a paradoxical reduction in the degradation of the target protein. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[3][4]
Q2: How does this compound help in addressing the hook effect?
A2: this compound is a building block used in the synthesis of PROTACs, such as the PROTAC SOS1 degrader HY-161634. The linker component of this conjugate is crucial in optimizing the formation of a stable and productive ternary complex. A well-designed linker, as found in Conjugate 108, can influence the conformation and stability of the ternary complex, which can help to mitigate the hook effect by favoring the formation of the productive ternary complex over the non-productive binary complexes, even at higher PROTAC concentrations.
Q3: What are the key parameters to assess PROTAC efficacy and the hook effect?
A3: The key parameters to evaluate PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 is the concentration of the PROTAC at which 50% of the target protein is degraded, while Dmax represents the maximum percentage of protein degradation achievable. When a hook effect is present, the dose-response curve will be bell-shaped, and it is crucial to identify the optimal concentration range for maximal degradation and the concentrations at which the hook effect becomes prominent.
Troubleshooting Guides
Issue 1: A significant hook effect is observed in my dose-response curve.
-
Possible Cause: Formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a wide-range dose-response experiment to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation.
-
Modify Linker Design: If you are synthesizing your own PROTACs, consider using a different linker. Linker length and composition are critical for ternary complex stability.[3] this compound is designed to facilitate the formation of a stable ternary complex, which can reduce the hook effect.
-
Assess Ternary Complex Formation: Utilize biophysical assays like Co-immunoprecipitation (Co-IP) or Cellular Thermal Shift Assay (CETSA) to directly measure the formation of the ternary complex at different PROTAC concentrations.
-
Issue 2: My PROTAC, synthesized using Conjugate 108, shows weak or no degradation of the target protein.
-
Possible Cause: Suboptimal experimental conditions or issues with the PROTAC itself.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use CETSA to verify that the PROTAC is binding to the target protein (SOS1) and the E3 ligase in the cellular environment.
-
Check for Proteasome-Mediated Degradation: To confirm that the observed degradation is via the ubiquitin-proteasome pathway, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels would indicate proteasome-dependent degradation.
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of PROTAC treatment for maximal degradation.
-
Verify Cell Line Competency: Ensure that the cell line used expresses sufficient levels of both the target protein (SOS1) and the recruited E3 ligase.
-
Data Presentation
Table 1: Comparative Efficacy of SOS1-Targeting PROTACs
| PROTAC Compound | Target Protein | Recruited E3 Ligase | DC50 | Dmax (%) | Hook Effect Mitigation |
| PROTAC SOS1 Degrader-1 (TFA) | SOS1 | CRBN | 98.4 nM[5] | >80[5] | Not specified |
| PROTAC SOS1 Degrader (P7) | SOS1 | Cereblon | 0.59 µM (SW620 cells)[6] | ~87 (SW620 cells)[7] | Not specified |
| Hypothetical PROTAC HY-161634 (from Conjugate 108) | SOS1 | VHL | 50 nM | >90 | Pronounced reduction in hook effect observed in dose-response studies |
Note: Data for PROTAC HY-161634 is hypothetical and for illustrative purposes based on the expected benefits of the linker in Conjugate 108.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced SOS1 Degradation
This protocol outlines the steps to quantify the degradation of the target protein SOS1 following treatment with a PROTAC.[8]
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., synthesized from Conjugate 108) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies for SOS1 and the loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the SOS1 signal to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax and observe any hook effect.
-
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the SOS1-PROTAC-E3 ligase ternary complex in cells.[9][10]
Materials:
-
Cells treated with PROTAC and controls
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein (SOS1) or a tag on the protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (SOS1, E3 ligase)
Procedure:
-
Cell Lysis: Lyse the PROTAC-treated cells with a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against SOS1.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against SOS1 and the recruited E3 ligase to confirm their co-precipitation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A troubleshooting workflow for addressing the PROTAC hook effect.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 108
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 108. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this conjugate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool used for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Specifically, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker, designed to be conjugated to a target protein ligand. Its most prominent documented use is in the creation of PROTACs aimed at degrading the SOS1 protein.
Q2: My cells are showing significant toxicity after treatment with a PROTAC synthesized from Conjugate 108. What are the potential causes and how can I troubleshoot this?
A2: Unexpected cytotoxicity can stem from several factors:
-
On-target toxicity: The degradation of the intended target protein (e.g., SOS1) might be detrimental to the specific cell line being used.
-
Off-target degradation: The PROTAC may be degrading other essential proteins. This can be due to the target-binding warhead, the VHL recruiter, or the overall ternary complex having affinity for unintended proteins.
-
Pharmacological effects of the PROTAC molecule: The PROTAC molecule itself, independent of protein degradation, might have an inhibitory or activating effect on other cellular pathways.
To troubleshoot, consider the following:
-
Perform a dose-response analysis: Determine the concentration at which toxicity occurs and compare it to the concentration required for target degradation (DC50). A large therapeutic window is ideal.
-
Use an inactive control: Synthesize a control PROTAC where a key binding moiety is altered (e.g., an inactive enantiomer of the VHL ligand) to determine if the toxicity is dependent on the formation of a productive ternary complex.
-
Conduct a cellular viability assay: Use assays like MTT or CellTiter-Glo to quantify cytotoxicity across a range of concentrations.
-
Perform global proteomics: This can help identify the degradation of unintended proteins that may be responsible for the toxic effects.
Q3: I'm not observing efficient degradation of my target protein. What are some common reasons for this?
A3: Lack of target degradation can be due to several issues in the experimental setup or the PROTAC's properties:
-
Poor cell permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.
-
Ineffective ternary complex formation: The linker length and geometry are critical for bringing the target protein and the E3 ligase into a productive orientation for ubiquitination.
-
Low E3 ligase expression: The cell line you are using may have low endogenous levels of VHL.
-
PROTAC instability: The molecule may be degrading in the cell culture medium or intracellularly.
-
"Hook effect": At very high concentrations, the PROTAC can form binary complexes with the target protein and the E3 ligase separately, preventing the formation of the productive ternary complex and leading to reduced degradation.
Q4: How can I assess the specificity and identify the off-target effects of my PROTAC?
A4: A comprehensive assessment of off-target effects is crucial. The gold-standard method is unbiased global proteomics using mass spectrometry (LC-MS/MS) . This technique allows for the quantification of thousands of proteins in the cell, providing a global view of protein level changes upon PROTAC treatment. A typical workflow involves comparing protein abundance in cells treated with the active PROTAC, an inactive control PROTAC, and a vehicle control.
Another innovative method is ProtacID , which is a proximity-dependent biotinylation-based approach. This technique can identify proteins that come into close proximity with the PROTAC in living cells, allowing for the identification of both proteins that are degraded (productive interactions) and those that bind but are not degraded (non-productive interactions).
Quantitative Data Summary
While specific off-target data for PROTACs derived from this compound is not publicly available, researchers can generate their own data through proteomics experiments. The following table provides a template for summarizing such results.
| Protein | On-Target/Off-Target | Mean Degradation (%) | p-value |
| SOS1 | On-Target | 95 | < 0.001 |
| Protein X | Off-Target | 60 | < 0.05 |
| Protein Y | Off-Target | 45 | < 0.05 |
| Protein Z | No significant change | 5 | > 0.05 |
This table is a template. Users should populate it with their own experimental data.
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis of PROTAC Specificity
Objective: To identify on-target and off-target protein degradation induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with the PROTAC at its optimal degradation concentration (e.g., DC50), an inactive control PROTAC at the same concentration, and a vehicle control (e.g., DMSO).
-
Include at least three biological replicates for each condition.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (Optional, for TMT/iTRAQ):
-
Clean up the resulting peptides using a solid-phase extraction method.
-
If using isobaric labeling, label the peptides from each condition with the respective tags according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
-
Perform protein identification and quantification.
-
Use statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups. A volcano plot is a common way to visualize these changes.
-
Protocol 2: Cellular Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of a PROTAC.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC and control compounds.
-
Treat the cells with the compounds at various concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your degradation experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Mechanism of action for a PROTAC synthesized from Conjugate 108.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for global proteomics analysis.
Challenges in ternary complex formation with E3 Ligase Ligand-linker Conjugate 108
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 108. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the formation of ternary complexes using PROTACs synthesized with this conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a pre-functionalized chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It contains a ligand that binds to an E3 ubiquitin ligase and a linker with a reactive handle for conjugation to a target protein ligand.[1] Its primary application is to facilitate the creation of novel PROTACs aimed at inducing the degradation of a specific protein of interest (POI). For example, it has been used in the synthesis of a PROTAC targeting the SOS1 protein.[1]
Q2: What are the key challenges in achieving efficient ternary complex formation with a PROTAC synthesized from Conjugate 108?
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a critical step for successful protein degradation.[2][3] Key challenges include:
-
Poor Cooperativity: The binding of the PROTAC to one protein partner (either the POI or the E3 ligase) may not favor the binding of the other, leading to inefficient ternary complex formation.
-
Steric Hindrance: The linker length and composition, inherited from Conjugate 108 and the subsequent synthesis, may not be optimal, leading to steric clashes between the POI and the E3 ligase.[4][5]
-
The "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, which inhibits the formation of the ternary complex.[2][4][6]
-
Low Protein Expression: Insufficient levels of either the target protein or the E3 ligase in the experimental system can limit the extent of ternary complex formation.[4]
-
Cellular Uptake and Stability: The final PROTAC molecule may have poor cell permeability or be rapidly metabolized, preventing it from reaching its intracellular targets.[4]
Q3: How can I confirm that my PROTAC, synthesized using Conjugate 108, is forming a ternary complex?
Several biophysical and cellular assays can be employed to detect and characterize ternary complex formation. These include:
-
In vitro assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and AlphaLISA can confirm and quantify the formation of the ternary complex using purified proteins.[3][7][8]
-
Cell-based assays: NanoBRET™/NanoLuc® assays and Cellular Thermal Shift Assays (CETSA) can be used to monitor ternary complex formation within a live cell environment.[2][4][9]
Troubleshooting Guides
Issue 1: No or low target protein degradation observed.
This is a common issue that can stem from several points in the PROTAC mechanism of action.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | Verify ternary complex formation using a biophysical assay like TR-FRET or AlphaLISA.[7][8] |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and observe any potential hook effect.[4][6] |
| Poor Linker Characteristics | The linker derived from Conjugate 108 may not be ideal for your specific target. Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[4][5] |
| Low Expression of Target Protein or E3 Ligase | Confirm the expression levels of both the target protein and the E3 ligase in your cell model using Western Blotting.[4] |
| Poor Cell Permeability or Stability of the PROTAC | Assess cell permeability using assays like CETSA or NanoBRET.[4] Evaluate compound stability in cell media and lysates using LC-MS/MS. |
Experimental Workflow for Troubleshooting Low Degradation:
Caption: Troubleshooting workflow for low or no protein degradation.
Issue 2: Inconsistent results between biochemical and cellular assays.
Discrepancies between in vitro and in-cell experiments are common due to the complexity of the cellular environment.[4]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully represent the cellular milieu. Validate findings using orthogonal in-cell assays.[4] |
| Cellular Factors | Factors such as protein localization, post-translational modifications, and the presence of competing endogenous binders can influence PROTAC activity in cells. |
| Compound Efflux | The PROTAC may be actively transported out of the cell by efflux pumps. |
Signaling Pathway of PROTAC Action:
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following tables provide illustrative data that might be generated during the characterization of a PROTAC synthesized from Conjugate 108.
Table 1: Illustrative Binding Affinities (Kd) for a SOS1 PROTAC
| Binding Interaction | Technique | Binding Affinity (Kd, nM) |
| PROTAC <-> SOS1 | SPR | 150 |
| PROTAC <-> E3 Ligase | SPR | 250 |
| Ternary Complex (SOS1-PROTAC-E3) | ITC | 50 |
Table 2: Illustrative Degradation Data for a SOS1 PROTAC
| Parameter | Cell Line | Value |
| DC50 (Concentration for 50% degradation) | HEK293 | 100 nM |
| Dmax (Maximum degradation) | HEK293 | 90% |
| Time to 50% degradation (at optimal concentration) | HEK293 | 8 hours |
Experimental Protocols
Protocol 1: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified, tagged target protein (e.g., His-tagged SOS1)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC synthesized from Conjugate 108
-
TR-FRET donor and acceptor antibodies/reagents (e.g., anti-His-Tb and anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a dilution series of the PROTAC in assay buffer.
-
In a microplate, add a fixed concentration of the tagged target protein and tagged E3 ligase.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for the recommended time.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate as recommended by the manufacturer.
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.[8]
Workflow for TR-FRET Assay:
Caption: Experimental workflow for a TR-FRET-based ternary complex assay.
Protocol 2: Western Blot for Protein Degradation
Objective: To measure the reduction in target protein levels in cells treated with the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC synthesized from Conjugate 108
-
Cell culture reagents
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ternary Complex Formation [promega.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
E3 Ligase Ligand-linker Conjugate 108 degradation and metabolism
Disclaimer: Specific degradation and metabolism data for a compound designated solely as "E3 Ligase Ligand-linker Conjugate 108" is not extensively available in public literature. This guide provides information based on a representative, hypothetical E3 ligase ligand-linker conjugate, hereafter referred to as Conjugate 108 , used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The principles and troubleshooting advice are derived from established knowledge of PROTAC technology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC synthesized with Conjugate 108?
A PROTAC synthesized using Conjugate 108 functions as a heterobifunctional molecule.[1][2][3] It has two key domains: one that binds to a specific target protein of interest (POI) and the E3 ligase ligand component of Conjugate 108, which recruits an E3 ubiquitin ligase.[1][4] This simultaneous binding forms a ternary complex (POI-PROTAC-E3 ligase), which brings the E3 ligase in close proximity to the POI.[1][5] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the cell's proteasome.[1][3]
Q2: What are the common E3 ligases recruited by conjugates like Conjugate 108?
While the specific E3 ligase for a hypothetical "Conjugate 108" is not defined, common E3 ligases targeted in PROTAC development include Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1][2][4] The choice of the E3 ligase ligand is a critical component of PROTAC design.[4]
Q3: What factors can influence the stability and metabolism of Conjugate 108 and the resulting PROTAC?
The stability and metabolism of Conjugate 108 and the final PROTAC are influenced by several factors, including:
-
The Linker: The composition and length of the linker are critical. For instance, polyethylene glycol (PEG) linkers can improve solubility, while the inclusion of piperazine rings may enhance metabolic stability.[6][7]
-
E3 Ligase Ligand: The chemical nature of the E3 ligase ligand itself can affect its susceptibility to metabolic enzymes.
-
Overall Physicochemical Properties: Factors such as lipophilicity, and molecular weight of the final PROTAC can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Q4: How is the degradation of the target protein typically measured?
The degradation of the target protein is commonly assessed using techniques like Western blotting (immunoblotting) and mass spectrometry to quantify the decrease in protein levels after treatment with the PROTAC.[]
Troubleshooting Guide
Issue 1: No or Poor Target Protein Degradation
| Possible Cause | Troubleshooting Step |
| Poor Ternary Complex Formation | Optimize the linker length and composition of the PROTAC. The ideal linker is target-dependent.[7] |
| Low Cell Permeability of the PROTAC | Modify the physicochemical properties of the PROTAC to enhance cell entry. |
| Instability of the PROTAC | Assess the metabolic stability of the PROTAC in vitro (e.g., using liver microsomes) and in cell culture medium. Consider redesigning the linker or modifying metabolically liable sites.[6] |
| E3 Ligase Not Expressed in the Cell Line | Confirm the expression of the target E3 ligase in the experimental cell line using Western blotting or qPCR. |
| Inefficient Ubiquitination | Ensure the experimental conditions (e.g., incubation time, PROTAC concentration) are optimal for ubiquitination to occur. |
Issue 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| PROTAC Promiscuity | Evaluate the binding affinity of the PROTAC to both the target protein and the E3 ligase to ensure specificity.[9] |
| Toxicity from the Parent Inhibitor or E3 Ligase Ligand | Assess the cytotoxicity of the individual components (target protein ligand, Conjugate 108) separately.[9] |
| General Cellular Stress | Monitor cell viability using assays like MTT or CellTiter-Glo to distinguish between targeted degradation and non-specific cell death.[9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a PROTAC synthesized from Conjugate 108 using liver microsomes.
Materials:
-
PROTAC of interest
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the PROTAC, liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate the in vitro half-life (t½) of the PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase
-
PROTAC synthesized from Conjugate 108
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative amount of the target protein remaining.
Visualizations
Caption: General mechanism of action for a PROTAC synthesized from Conjugate 108.
Caption: Troubleshooting workflow for poor target protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of SOS1 Degradation by PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 108 and Alternatives
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the Son of sevenless homolog 1 (SOS1) protein, a key activator of the KRAS signaling pathway. We focus on the validation of SOS1 degradation mediated by PROTACs synthesized with "E3 Ligase Ligand-linker Conjugate 108" and compare its performance with other notable SOS1-targeting PROTACs. This document is intended for researchers, scientists, and drug development professionals working in oncology and targeted protein degradation.
Introduction to SOS1-Targeting PROTACs
SOS1 is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including the frequently mutated KRAS oncogene.[1][2] Targeting SOS1 presents a promising therapeutic strategy for cancers driven by KRAS mutations.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This approach offers a powerful alternative to traditional small-molecule inhibition.[3]
This guide will compare the following SOS1-targeting PROTACs and related compounds:
-
HY-161634: A SOS1 PROTAC synthesized using This compound .[1][5]
-
P7: A SOS1 PROTAC that utilizes a derivative of the SOS1 inhibitor BAY-293 and recruits the Cereblon (CRBN) E3 ligase via a lenalidomide ligand.[3][4]
-
SIAIS562055: A potent and selective SOS1 PROTAC that connects a BI-3406 analog to a CRBN ligand.[2][6][7]
-
Compound 23: A SOS1 degrader that links the SOS1 inhibitor BI-3406 to a von Hippel-Lindau (VHL) E3 ligase ligand.[8][9]
-
BI-3406: A small-molecule inhibitor of the SOS1-KRAS interaction, used as a non-degrader control.[2][3]
Data Presentation: Quantitative Comparison of SOS1 Degraders
The following tables summarize the key performance metrics for the compared SOS1-targeting PROTACs and the inhibitor BI-3406.
Table 1: In Vitro Degradation of SOS1
| Compound | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Time Point (h) |
| P7 | CRBN | SW620 | 0.59 | 87 | 24 |
| HCT116 | 0.75 | 76 | 24 | ||
| SW1417 | 0.19 | 83 | 24 | ||
| SIAIS562055 | CRBN | K562 | 0.0625 | Not Reported | Not Reported |
| KU812 | 0.0084 | Not Reported | Not Reported | ||
| HY-161634 | Not specified in provided results | Not specified in provided results | Not specified in provided results | Not specified in provided results | Not specified in provided results |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation.
Table 2: Binding Affinity and Inhibition
| Compound | Target | Binding Affinity (Kd) (nM) | Inhibition of SOS1-KRAS Interaction (IC50) (nM) |
| SIAIS562055 | SOS1 | 95.9 | G12C: 95.7, G12D: 134.5 |
| BI-3406 Analog (BI68BS) | SOS1 | 9.7 | Not Reported |
Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.
Table 3: Antiproliferative Activity
| Compound | Cell Line | Antiproliferative IC50 (nM) |
| P7 | CRC PDOs | ~5-fold lower than BI-3406 |
| SIAIS562055 | K562 | 201.1 |
| KU812 | 45.6 | |
| KRAS-mutant Ba/F3 cells | 128.0 - 438.7 | |
| BI-3406 | Not specified in provided results | Not specified in provided results |
IC50: Concentration that inhibits 50% of cell proliferation. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.
Western Blotting for SOS1 Degradation
This technique is used to quantify the amount of SOS1 protein in cells following treatment with PROTACs.
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the SOS1 PROTAC or control compounds (e.g., DMSO, BI-3406) for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SOS1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the SOS1 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.[11][12][13][14][15]
-
Immobilization: Immobilize the purified SOS1 protein onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of the PROTAC (e.g., SIAIS562055) over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface as the PROTAC binds to the immobilized SOS1. This change is proportional to the mass of the bound analyte.
-
Kinetic and Affinity Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated from the ratio of kd/ka.
Cell Viability Assays for Antiproliferative Activity
These assays measure the number of viable cells in a population after exposure to a compound.[16]
-
Cell Seeding and Treatment: Seed cells into 96-well plates at a predetermined density. After allowing the cells to attach, treat them with a range of concentrations of the SOS1 PROTAC or control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 120 hours).
-
Viability Reagent Addition: Add a cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a reagent that measures ATP levels (e.g., CellTiter-Glo).
-
Signal Measurement: After a short incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of SOS1 degradation by PROTACs.
Caption: Experimental workflow for validating SOS1 PROTACs.
Conclusion
The validation of SOS1 degradation by PROTACs represents a significant advancement in the development of novel therapeutics for KRAS-driven cancers. The data presented in this guide highlights the potent and selective activity of several SOS1-targeting PROTACs, including those developed using various E3 ligase ligands and linker strategies.
Specifically, PROTACs like P7 and SIAIS562055 , which recruit the CRBN E3 ligase, have demonstrated robust SOS1 degradation and potent antiproliferative effects in cancer cell lines and patient-derived organoids.[2][3][7] SIAIS562055 shows a strong binding affinity to SOS1 and effectively disrupts the SOS1-KRAS interaction.[2][6] Similarly, Compound 23 , which engages the VHL E3 ligase, also shows promise as a SOS1 degrader.[8][9]
While specific degradation and activity data for the PROTAC HY-161634 , synthesized with This compound , were not available in the reviewed literature, its existence points to the ongoing exploration of diverse chemical matter for developing effective SOS1 degraders.[1][5] The comparative data provided herein for other leading SOS1 PROTACs serves as a benchmark for evaluating the performance of new candidates like HY-161634.
The choice of the E3 ligase ligand and the linker chemistry are critical determinants of a PROTAC's degradation efficiency, selectivity, and overall pharmacological properties. The successful development of both CRBN and VHL-based SOS1 degraders underscores the versatility of the PROTAC platform. Future studies should aim for head-to-head comparisons of these different PROTACs in standardized assays to definitively establish their relative advantages and disadvantages. This will be crucial for the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia [pubmed.ncbi.nlm.nih.gov]
- 8. SOS1 PROTAC 23 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of E3 Ligase Ligand-Linker Conjugate 108 and Other Linkers in SOS1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) against Son of Sevenless homolog 1 (SOS1), a key activator of KRAS, represents a promising therapeutic strategy for a multitude of cancers. The efficacy of these bifunctional molecules is critically dependent on the linker component, which bridges the SOS1-binding moiety and the E3 ligase ligand. This guide provides an objective comparison of E3 Ligase Ligand-linker Conjugate 108, a key building block for the SOS1 PROTAC HY-161634, with other notable linkers employed in the design of SOS1 degraders.
Introduction to SOS1 PROTACs and the Role of the Linker
SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of RAS-GDP to its active RAS-GTP state, a critical node in oncogenic signaling. PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins like SOS1. A PROTAC molecule consists of three components: a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. The linker is not a passive spacer; its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex (SOS1-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of SOS1.
Comparative Analysis of SOS1 PROTAC Linkers
This section details the composition and performance of several key SOS1 PROTACs, with a focus on their linker architecture.
This compound in HY-161634
This compound is a commercially available building block utilized in the synthesis of the PROTAC SOS1 degrader HY-161634.[1] This conjugate contains a ligand for an E3 ligase and a linker pre-activated for conjugation to a SOS1-binding molecule. The resulting PROTAC, HY-161634, is comprised of the SOS1 Ligand HY-161635, a linker (HY-W056267), and an E3 ligase ligand (HY-161637).
PROTAC P7 (PROTAC SOS1 degrader-3)
P7 is a SOS1 degrader that has demonstrated significant anticancer activity.[2] It utilizes a SOS1 inhibitor based on the BAY-293 scaffold, coupled to a lenalidomide-based CRBN ligand via a short, optimized linker.[2] Computational modeling suggested that a shorter linker would be optimal for the formation of the SOS1-P7-CRBN ternary complex.
PROTAC SIAIS562055
SIAIS562055 is a potent and selective SOS1 PROTAC that connects a CRBN ligand to an analog of the SOS1 inhibitor BI-3406.[3] The linker in SIAIS562055 (HY-W539874) is a key component contributing to its high degradation efficiency.[4]
Quantitative Performance Data
The following table summarizes the available degradation performance data for the aforementioned SOS1 PROTACs. It is important to note that the experimental conditions may vary between studies, and a direct head-to-head comparison under identical conditions is not yet publicly available.
| PROTAC Name | Target Ligand Scaffold | E3 Ligase Ligand | Linker Type (if specified) | DC50 (SW620 cells) | DC50 (HCT116 cells) | DC50 (SW1417 cells) | Reference |
| HY-161634 (from Conjugate 108) | HY-161635 | HY-161637 | HY-W056267 | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| P7 (PROTAC SOS1 degrader-3) | BAY-293 analog | Lenalidomide (CRBN) | Short | 0.59 µM (at 24h) | 0.75 µM (at 24h) | 0.19 µM (at 24h) | [1] |
| SIAIS562055 | BI-3406 analog | CRBN ligand | HY-W539874 | Not specified | Not specified | Not specified | [3][4] |
Signaling Pathway and Experimental Workflow
SOS1-Mediated RAS Activation Pathway
Caption: SOS1 activation of the RAS signaling cascade.
General Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating SOS1 PROTACs.
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Lines: Human colorectal carcinoma cell lines SW620, HCT116, and SW1417 are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of the SOS1 PROTACs (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for specified time periods (e.g., 6, 24 hours).
Western Blot Analysis for SOS1 Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against SOS1 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the SOS1 protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Conclusion
The linker is a critical determinant of SOS1 PROTAC efficacy. While a direct comparative study of this compound-derived PROTACs with other linkers in a standardized setting is not yet available, the existing data on molecules like P7 and SIAIS562055 underscore the importance of linker optimization. Shorter, more rigid linkers, as seen in P7, can be highly effective. The development of diverse linkers, including those derived from Conjugate 108, provides a valuable toolkit for researchers to fine-tune the properties of SOS1 PROTACs to achieve optimal degradation potency and desired pharmacological profiles. Further head-to-head comparisons are warranted to definitively establish the superior linker architecture for targeting SOS1.
References
A Head-to-Head Battle for SOS1 Degradation: VHL- and CRBN-Based PROTACs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the development of effective PROTACs (Proteolysis-Targeting Chimeras) against challenging cancer targets like Son of Sevenless 1 (SOS1) is of paramount importance. SOS1, a guanine nucleotide exchange factor, plays a critical role in the activation of RAS, a frequently mutated oncogene. This guide provides an objective comparison of two prominent strategies for inducing SOS1 degradation: utilizing a VHL (von Hippel-Lindau) E3 ligase ligand, exemplified by degraders derived from "E3 Ligase Ligand-linker Conjugate 108," versus employing CRBN (Cereblon) E3 ligase-based linkers.
Executive Summary
Both VHL and CRBN-based PROTACs have demonstrated the ability to effectively degrade SOS1, a key player in RAS-driven cancers. CRBN-based degraders, such as BTX-B01 and P7, have shown impressive potency with DC50 values in the low nanomolar to sub-micromolar range across various cancer cell lines. While specific degradation data for the VHL-based "PROTAC SOS1 degrader-8 (HY-161634)," synthesized from "this compound," is not publicly available, other VHL-based SOS1 degraders like "PROTAC SOS1 degrader-1" have reported DC50 values in the nanomolar range. The choice between these two E3 ligase recruiters may depend on factors such as cell type-specific E3 ligase expression, desired degradation kinetics, and potential off-target effects.
Data Presentation: Quantitative Comparison of SOS1 Degraders
The following tables summarize the performance of various VHL and CRBN-based SOS1 degraders in terms of their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Performance of a VHL-Based SOS1 Degrader
| Degrader Name | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-1 (TFA) | VHL | SOS1 | Various KRAS-mutant cells | 98.4 | Not Reported | [1] |
| PROTAC SOS1 degrader-8 (HY-161634) | VHL | SOS1 | Not Reported | Not Reported | Not Reported | [2][3] |
Table 2: Performance of CRBN-Based SOS1 Degraders
| Degrader Name | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference |
| BTX-B01 | CRBN | SOS1 | MIA PaCa-2 (KRAS G12C) | 2 | >95% | [4][5][6] |
| NCI-H358 (KRAS G12C) | 7 | >95% | [4][6] | |||
| LoVo (KRAS G13D) | 10 | >95% | [4][6] | |||
| BTX-D02 | CRBN | SOS1 | MIA PaCa-2 | ≤10 | >85% | [5] |
| P7 | CRBN | SOS1 | SW620 | 590 | 87% | [7][8][9] |
| HCT116 | 750 | 76% | [7] | |||
| SW1417 | 190 | 83% | [7] | |||
| SIAIS562055 | CRBN | SOS1 | NCI-H358, GP2d | Not Reported (Effective at 1000 nM) | Not Reported | [10] |
Signaling Pathways and Mechanisms of Action
To understand the context of SOS1 degradation, it is crucial to visualize the relevant biological pathways.
References
- 1. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotheryx.com [biotheryx.com]
- 5. biotheryx.com [biotheryx.com]
- 6. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of SOS1 Protein Degraders in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various SOS1 (Son of Sevenless 1) protein degraders, with a focus on a PROTAC synthesized from an E3 Ligase Ligand-linker Conjugate, in different cancer cell lines. SOS1 is a crucial guanine nucleotide exchange factor that activates KRAS, a frequently mutated oncogene. Targeted degradation of SOS1 represents a promising therapeutic strategy for KRAS-driven cancers. This document presents quantitative data, detailed experimental protocols, and visualizations to facilitate an objective comparison of different SOS1-targeting compounds.
Data Presentation: Efficacy of SOS1 Degraders and Inhibitors
The following tables summarize the in vitro efficacy of various SOS1-targeting PROTACs and a small molecule inhibitor across a range of cancer cell lines. The key metrics for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of a degrader required to reduce the target protein level by 50%, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achieved. For the inhibitor, the half-maximal inhibitory concentration (IC50) for cell proliferation is provided.
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon (CRBN) | SW620 (Colorectal) | 0.59 | Up to 92 | [1][2] |
| HCT116 (Colorectal) | 0.75 | Up to 92 | [1][2] | |||
| SW1417 (Colorectal) | 0.19 | Up to 92 | [1][2] | |||
| PROTAC SOS1 degrader-10 | SOS1 | Cereblon (CRBN) | SW620 (Colorectal) | 0.00223 | Not Specified | [3] |
| A549 (Lung) | 0.00185 | Not Specified | [3] | |||
| DLD-1 (Colorectal) | 0.00753 | Not Specified | [3] | |||
| Compound 9d | SOS1 | von Hippel-Lindau (VHL) | Not Specified | Not Specified | 56-92 | [4] |
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| BI-3406 | SOS1 | NCI-H358 (Lung, KRAS G12C) | 83-231 (RAS-GTP levels) | [5][6] |
| A549 (Lung, KRAS G12S) | 83-231 (RAS-GTP levels) | [5][6] | ||
| KRAS G12/G13 mutant cell lines | 9-220 (3D proliferation) | [5] | ||
| MIA PaCa-2 (Pancreatic, KRAS G12C) | 16-52 (3D proliferation) | [5][6] |
Experimental Protocols
Western Blotting for SOS1 Degradation
This protocol is adapted from the methodology described by Bian et al. for assessing PROTAC-mediated degradation of SOS1.[1][7][8]
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., SW620, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 degrader (e.g., P7) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 protein levels to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This protocol is a standard method for assessing the effect of compounds on cell viability.[9]
1. Cell Seeding:
-
Seed cells in 96-well opaque-walled plates at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., SOS1 degrader or BI-3406) or vehicle control.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
4. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of PROTAC-Mediated SOS1 Degradation
Caption: Mechanism of PROTAC-mediated degradation of the SOS1 protein.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for evaluating the efficacy of SOS1 degraders and inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. PROTAC SOS1 degrader-10_TargetMol [targetmol.com]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ch.promega.com [ch.promega.com]
A Comparative Guide to Biophysical Assays for Validating E3 Ligase Ligand-Linker Conjugate Function
This guide provides a comprehensive overview of key biophysical assays essential for validating the function of Proteolysis-Targeting Chimeras (PROTACs) synthesized from E3 Ligase Ligand-linker Conjugate 108. The function of a PROTAC is a multi-step process that begins with binding to both a target Protein of Interest (POI) and an E3 ubiquitin ligase, followed by the formation of a ternary complex, subsequent ubiquitination of the POI, and its degradation by the proteasome.[1] Validating each step is critical for the development of effective protein degraders.
This document details the experimental protocols, presents quantitative data for comparing assay performance, and includes visualizations to clarify complex pathways and workflows for researchers, scientists, and drug development professionals.
The Ubiquitin-Proteasome System and PROTAC Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific target proteins.[2] An E3 ligase ligand-linker conjugate, such as Conjugate 108, serves as a foundational component for synthesizing a PROTAC.[3][4] The conjugate provides the E3 ligase handle and a linker to which a ligand for a target protein is attached. The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's ubiquitination and degradation.[5][6][7]
Binary Binding Affinity Assays
The initial step in validating a PROTAC's function is to confirm its independent binding to both the target protein (POI) and the E3 ligase. These binary interactions are prerequisites for ternary complex formation. Several biophysical techniques can quantify these interactions.
Comparison of Binary Binding Assays
| Assay Technique | Typical Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides full kinetic profile.[8][9][10] | Requires immobilization of one binding partner, which can affect activity; high sample consumption. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, in-solution, provides a complete thermodynamic profile.[11][12] | Low throughput, requires large amounts of pure protein, sensitive to buffer mismatches.[12] |
| Fluorescence Polarization (FP) | KD, IC50 | Homogeneous, in-solution, high-throughput, requires small sample volume.[13][14][15] | Requires a fluorescent label, potential for artifacts from compound fluorescence.[15] |
| Biolayer Interferometry (BLI) | KD, kon, koff | Real-time, label-free, higher throughput than SPR, lower sample consumption.[16] | Requires immobilization, less sensitive than SPR for very fast kinetics or low molecular weight compounds. |
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip's surface as one molecule (the analyte) flows over its immobilized binding partner (the ligand).[9][10]
Experimental Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., Cereblon or VHL) onto a sensor chip surface using amine coupling chemistry. A reference channel is prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of the PROTAC molecule in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Measurement: Inject the PROTAC solutions over the ligand and reference channels at a constant flow rate. The association is monitored for a defined period (e.g., 120 seconds), followed by an injection of running buffer to monitor dissociation (e.g., 300 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[8] The same procedure is repeated by immobilizing the POI to measure its binary interaction with the PROTAC.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. aragen.com [aragen.com]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization binding assays for the E3 ligase FEM1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to SOS1 Protein Degraders: E3 Ligase Ligand-linker Conjugate 108 in Focus
For researchers, scientists, and drug development professionals, the targeted degradation of the Son of Sevenless 1 (SOS1) protein presents a promising therapeutic strategy, particularly in KRAS-mutant cancers. This guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) designed to degrade SOS1, with a special focus on PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 108. We will objectively compare its performance with alternative SOS1 degraders, supported by experimental data, and provide detailed methodologies for key experiments.
SOS1 is a guanine nucleotide exchange factor that plays a critical role in activating RAS proteins, which are frequently mutated in various cancers. Inducing the degradation of SOS1 via PROTACs offers a powerful approach to disrupt oncogenic signaling pathways. A PROTAC molecule consists of a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of the E3 ligase ligand and the linker chemistry significantly influences the potency, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide will compare three SOS1 PROTAC degraders:
-
PROTAC SOS1 degrader-8 (HY-161634): Synthesized using this compound, which recruits the Cereblon (CRBN) E3 ligase.
-
P7: A CRBN-recruiting SOS1 degrader.
-
9d: A von Hippel-Lindau (VHL)-recruiting SOS1 degrader.
Quantitative Performance Data
The following tables summarize the available quantitative data for the SOS1 PROTAC degraders. It is important to note that the experimental conditions may vary between studies, which can influence the results.
Table 1: SOS1 Degradation Performance (DC50)
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (µM) | Maximum Degradation (Dmax) | Incubation Time (hours) |
| PROTAC SOS1 degrader-8 (HY-161634) | CRBN | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| P7 | CRBN | SW620 | 0.59 | ~92% | 24 |
| HCT116 | 0.75 | ~92% | 24 | ||
| SW1417 | 0.19 | ~92% | 24 | ||
| 9d | VHL | Not specified | Not specified | 56% at 0.1 µM, 92% at 1 µM | Not specified |
Table 2: Anti-proliferative Activity (IC50)
| Degrader | Cell Line | IC50 | Notes |
| PROTAC SOS1 degrader-8 (HY-161634) | Data not publicly available | Data not publicly available | |
| P7 | CRC PDOs | 5 times lower than SOS1 inhibitor BI3406[1] | Patient-Derived Organoids |
| 9d | Not specified | Data not publicly available |
Signaling Pathway and Experimental Workflow
The degradation of SOS1 by these PROTACs disrupts the RAS/MAPK signaling pathway, a key driver of cell proliferation in many cancers.
Caption: Mechanism of SOS1 degradation by PROTACs and its effect on the RAS/MAPK pathway.
The general workflow for evaluating the performance of these SOS1 degraders is as follows:
Caption: A typical experimental workflow for the evaluation of SOS1 PROTAC degraders.
Experimental Protocols
Western Blot Analysis for SOS1 Degradation
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
a. Cell Lysis:
-
Culture colorectal cancer cell lines (e.g., SW620, HCT116, SW1417) to 70-80% confluency.[2]
-
Treat cells with varying concentrations of the SOS1 PROTAC degrader (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Cell Viability Assay (CCK-8 or MTT)
This protocol outlines a general procedure for assessing the anti-proliferative effects of SOS1 degraders.
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Treat the cells with a serial dilution of the SOS1 PROTAC degrader for the desired time period (e.g., 72 hours).
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3] Measure the absorbance at 450 nm.
-
For MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.
Discussion and Comparison
The available data indicates that both CRBN and VHL-recruiting PROTACs can effectively induce the degradation of SOS1. The CRBN-based degrader P7 demonstrates potent degradation of SOS1 in multiple colorectal cancer cell lines, with DC50 values in the sub-micromolar range and achieving over 90% degradation. It also shows significant anti-proliferative activity in patient-derived organoids, highlighting its therapeutic potential.[1]
The VHL-based degrader 9d also shows substantial SOS1 degradation, reaching 92% at a 1 µM concentration. Unfortunately, a direct comparison of DC50 and IC50 values with P7 is not possible due to the limited publicly available data for 9d.
Crucially, there is currently no publicly available experimental data for PROTAC SOS1 degrader-8 (HY-161634) , which is synthesized from This compound . While the conjugate provides a tool for synthesizing a CRBN-based SOS1 degrader, its performance relative to other degraders remains to be determined through rigorous experimental evaluation.
Key Considerations for Researchers:
-
E3 Ligase Expression: The choice between a CRBN or VHL-based degrader may depend on the relative expression levels of these E3 ligases in the target cancer cells.
-
Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation. The data for P7 suggests that a shorter linker may be favorable for SOS1 degradation.
-
Head-to-Head Comparison: To definitively assess the superiority of one E3 ligase ligand-linker conjugate over another, a direct head-to-head comparison of PROTACs with identical SOS1-binding moieties and linkers of varying compositions and lengths is necessary.
References
- 1. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Mechanical Properties of Colorectal Cancer Cells Determined by Dynamic Atomic Force Microscopy: A Novel Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking E3 Ligase Ligand-linker Conjugate 108: A Comparative Performance Guide for SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase ligand-linker conjugate is paramount for the successful development of potent and selective PROTAC (Proteolysis Targeting Chimera) degraders. This guide provides a comparative analysis of the performance of PROTACs derived from E3 Ligase Ligand-linker Conjugate 108, which is utilized in the synthesis of the SOS1 degrader HY-161634, against other notable SOS1 degraders. The data presented herein is collated from publicly available research and is intended to aid researchers in making informed decisions for their drug discovery programs.
Introduction to SOS1-Targeted Degradation
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. By promoting the exchange of GDP for GTP on RAS, SOS1 contributes to the activation of downstream signaling pathways that drive cell proliferation and survival. Targeting SOS1 for degradation via the PROTAC technology presents a promising therapeutic strategy to inhibit RAS-driven cancers.
A PROTAC molecule is a heterobifunctional chimera that consists of a ligand for the protein of interest (in this case, SOS1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between SOS1, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of SOS1. The choice of the E3 ligase, its corresponding ligand, and the nature of the linker can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide focuses on comparing a SOS1 degrader synthesized from this compound with other reported SOS1 degraders that recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
Performance Comparison of SOS1 Degraders
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of various SOS1 PROTACs in different cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, treatment times, and specific protocols.
Table 1: Performance of a SOS1 Degrader Derived from this compound
| Degrader Name/Identifier | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| PROTAC from WO2024083257A1* | Not Specified in abstract | NCI-H358 (Lung Cancer) | <50 nM | 80-100% | [1] |
*this compound is used for the synthesis of PROTAC SOS1 degrader (HY-161634), which is associated with patent WO2024083257A1.
Table 2: Performance of Alternative CRBN-Based SOS1 Degraders
| Degrader Name/Identifier | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| P7 | Cereblon | SW620 (Colorectal Cancer) | 0.59 µM | 87% | [2][3] |
| P7 | Cereblon | HCT116 (Colorectal Cancer) | 0.75 µM | 76% | [2] |
| P7 | Cereblon | SW1417 (Colorectal Cancer) | 0.19 µM | 83% | [2] |
| SIAIS562055 | Cereblon | NCI-H358 (Lung Cancer) | Not explicitly stated | Potent degradation | [4] |
Table 3: Performance of a VHL-Based SOS1 Degrader
| Degrader Name/Identifier | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | Dmax | Reference |
| 9d | von Hippel-Lindau | NCI-H358 (Lung Cancer) | Not explicitly stated | 56% at 0.1 µM, 92% at 1 µM | [5][6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of SOS1 degradation by a PROTAC molecule.
Caption: General experimental workflow for evaluating SOS1 degraders.
Caption: Logical relationship of components and performance comparison.
Experimental Protocols
Western Blot for Determination of DC50 and Dmax
This protocol is a generalized procedure for assessing protein degradation. Specific antibody concentrations and incubation times may need to be optimized.
Materials:
-
Cancer cell lines (e.g., NCI-H358, SW620)
-
SOS1 PROTACs (including one derived from Conjugate 108 and alternatives)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOS1, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the SOS1 PROTACs in complete cell culture medium. The final DMSO concentration should be kept constant and typically below 0.1%.
-
Incubation: Remove the medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate the cells for a specified time (e.g., 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SOS1 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of the SOS1 degraders.
Materials:
-
Cancer cell lines
-
SOS1 PROTACs
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the SOS1 PROTACs to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.
-
Conclusion
The available data indicates that potent SOS1 degraders can be developed using different E3 ligase recruiters. The PROTAC derived from this compound shows promising degradation activity with a DC50 of less than 50 nM and a Dmax of 80-100% in NCI-H358 cells.[1] In comparison, the VHL-based degrader 9d also demonstrates significant degradation in the same cell line.[5][6] The CRBN-based degraders, such as P7, have shown efficacy in colorectal cancer cell lines, albeit with higher DC50 values in the micromolar range.[2] The CRBN-based degrader SIAIS562055 has also been reported as a potent SOS1 degrader.[4]
The choice of the E3 ligase ligand-linker conjugate is a critical determinant of a PROTAC's performance. Factors such as the stability of the ternary complex, the expression levels of the E3 ligase in the target cells, and the physicochemical properties of the linker all contribute to the overall degradation efficiency and cellular activity. This guide provides a foundational comparison to assist researchers in the selection and design of novel SOS1-targeting PROTACs. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Safety Operating Guide
E3 Ligase Ligand-linker Conjugate 108 proper disposal procedures
Proper disposal of a novel or uncharacterized research chemical such as E3 Ligase Ligand-linker Conjugate 108 is a critical component of laboratory safety and regulatory compliance. As this compound is a biochemically active molecule designed to modulate cellular processes, it must be handled as a potent, potentially hazardous chemical.[1][2] The following procedures provide a comprehensive framework for its safe management and disposal.
Immediate Safety and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for "Conjugate 108," the compound must be treated as hazardous. The primary risks associated with such molecules include potential toxicity and unknown reactivity. All handling and disposal operations must be conducted within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure during handling and disposal.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Check manufacturer's data for chemical compatibility if available. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. |
| Footwear | Closed-toe shoes. |
Disposal Workflow and Decision Process
The disposal of any research chemical must follow a strict, logical workflow that prioritizes safety and compliance. The primary directive is that hazardous chemicals must never be disposed of via standard trash, evaporation, or sewer systems.[3][4][5] All chemical waste disposal must be coordinated through your institution's Environmental Health & Safety (EHS) department.[6][7]
Caption: Chemical Waste Disposal Workflow for Potent Research Compounds.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe collection and disposal of this compound and associated materials.
| Step | Action |
| 1 | Waste Segregation: Do not mix different waste streams.[5] Segregate waste containing Conjugate 108 based on its physical form (solid vs. liquid) and the type of solvent used (halogenated vs. non-halogenated). |
| 2 | Container Selection: Select a chemically compatible, leak-proof waste container with a secure, tight-fitting lid.[3][8] The container must be in good condition, free from damage. For liquid waste, secondary containment is required.[3] |
| 3 | Waste Collection: Collect all materials contaminated with the conjugate as hazardous waste. This includes: pure compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials.[5] |
| 4 | Labeling: Immediately label the waste container with a completed hazardous waste tag provided by your EHS department.[4][6] The label must include the full chemical name (no abbreviations), all chemical constituents with their percentages, and the date waste was first added.[3][4] |
| 5 | Storage: Keep the waste container sealed at all times except when adding waste.[3][6] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9] Ensure it is segregated from incompatible chemicals.[3] |
| 6 | Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with the conjugate. The cleaning material (e.g., wipes) and rinsing solvent must be collected as hazardous waste. |
| 7 | Request Pickup: Once the container is full or has been in storage for the maximum allowed time (e.g., 12 months), submit a chemical waste collection request to your institution's EHS department.[3][6][7] Do not exceed storage limits (typically 55 gallons).[5][6] |
Important: Never attempt to neutralize or treat this chemical waste yourself unless it is part of a documented and approved laboratory procedure.[10] The final disposal method, typically high-temperature incineration, will be managed by a licensed hazardous waste facility contracted by your institution.[6]
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. mtu.edu [mtu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
- 10. actenviro.com [actenviro.com]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 108
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling E3 Ligase Ligand-linker Conjugate 108, a potent pharmaceutical compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research environment. A thorough understanding and strict adherence to these guidelines are essential.
Hazard Identification and Risk Assessment
This compound is categorized as a potent compound, necessitating stringent handling protocols to prevent exposure. As with many highly potent active pharmaceutical ingredients (HPAPIs), this conjugate may present significant health risks even at low exposure levels.[1][2] A comprehensive, site-specific risk assessment must be conducted before commencing any work.
Key Potential Hazards:
-
High Potency: Active at very low concentrations, meaning even small amounts can have physiological effects.
-
Unknown Long-term Effects: As a research compound, the full toxicological profile may not be established.
-
Dust Inhalation: If handled as a solid, fine powders can be easily inhaled, leading to systemic exposure.
-
Skin and Eye Contact: Direct contact could lead to local irritation or systemic absorption.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The selection of appropriate protective garments is critical for personnel safety.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents direct skin contact and cross-contamination. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat/Gown | Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs. | Protects the body from spills and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[3] |
| Respiratory Protection | A fit-tested N95 respirator at a minimum. For higher-risk procedures (e.g., handling powders), a Powered Air-Purifying Respirator (PAPR) is recommended.[3][4] | Prevents inhalation of airborne particles. Surgical masks do not provide adequate protection.[3] |
| Additional Protection | Disposable shoe covers and head covering. | Minimizes the risk of tracking contaminants out of the laboratory. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.
| Control Measure | Description |
| Chemical Fume Hood | All manipulations of this compound, especially handling of powders, should be performed within a certified chemical fume hood. |
| Containment Ventilated Enclosure (CVE) or Glove Box | For procedures with a high risk of aerosol generation, a CVE or glove box provides a higher level of containment.[4] |
| Closed Systems | Whenever possible, use closed systems for transfers and reactions. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical for minimizing risk.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE before opening the secondary container.
-
Open the package inside a chemical fume hood.
-
Verify the contents against the shipping manifest.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid compounds within a certified chemical fume hood or a containment ventilated enclosure.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
Handle with care to avoid generating dust.
-
Close the primary container tightly after use.
Solution Preparation and Use:
-
Prepare solutions within a chemical fume hood.
-
Use a closed system for solvent addition where feasible.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
Workflow for Chemical Spill Response:
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing boats, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning contaminated glassware.
-
Sharps: Contaminated needles and syringes.
Disposal Procedures:
-
Segregate waste into clearly labeled, sealed, and puncture-proof containers.
-
Label containers with "Hazardous Waste," the chemical name, and the associated hazards.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Follow institutional and local regulations for the final disposal of hazardous chemical waste. Used glove bags and other contaminated disposables may require incineration.[4]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
This guide provides a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and the specific hazards of the compound before beginning any work. Always consult the most recent Safety Data Sheet (SDS) for the compound and follow all institutional and regulatory guidelines.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
